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Core Science & Biosynthesis

Foundational

Safety data sheet and toxicity profile for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

An In-depth Technical Guide to the Safety and Toxicity Profile of (2-Chloro-4-methoxypyrimidin-5-yl)methanol Foreword: A Proactive Approach to Chemical Safety in Research For the diligent researcher, scientist, or drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Foreword: A Proactive Approach to Chemical Safety in Research

For the diligent researcher, scientist, or drug development professional, understanding the safety and toxicity profile of a novel chemical intermediate is not a matter of regulatory compliance, but a foundational pillar of scientific integrity and personal safety. This guide addresses (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS No. 1591828-63-5), a substituted pyrimidine of interest in synthetic chemistry.[1] A comprehensive review of publicly available data reveals a significant lack of specific toxicological studies for this exact compound. Therefore, this document adopts a proactive, structurally-informed approach. By analyzing the hazards associated with its core chemical moieties—the chloropyrimidine ring and the methanol group—we will construct a robust safety framework. This guide is designed not as a static data sheet, but as a dynamic tool for risk assessment, empowering researchers to make informed decisions and foster a culture of safety in the laboratory.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 1591828-63-5[1]
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.59 g/mol [1][2]
IUPAC Name (2-chloro-4-methoxypyrimidin-5-yl)methanol
Appearance Typically a white powder[3]
Storage Recommended storage at 0-8 °C[3]

Hazard Identification and Inferred GHS Classification

Due to the absence of specific experimental data for (2-Chloro-4-methoxypyrimidin-5-yl)methanol, the following Globally Harmonized System (GHS) classification is inferred from structurally related compounds, such as 2-Chloro-4-methoxypyrimidine. This conservative approach is essential for ensuring an adequate margin of safety.

Inferred Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Signal Word: Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements (Recommended):

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338

  • Storage: P403+P233, P405

  • Disposal: P501

Causality Behind the Inferred Hazards: The primary driver of these anticipated hazards is the electrophilic nature of the chlorinated pyrimidine ring. Halogenated heterocycles are known reactive moieties that can potentially interact with biological nucleophiles, leading to irritation and toxicity. The risk phrases "Harmful by inhalation, in contact with skin and if swallowed" and "Irritating to eyes, respiratory system and skin" are common for such structures.[5]

Principles of Safe Handling and Exposure Control

A self-validating safety protocol is one where engineering controls, personal protective equipment, and administrative procedures work in concert to minimize exposure, with checks in place to verify their effectiveness.

Engineering Controls: The First Line of Defense

The causality here is simple: prevent contact with the substance in the first place.

  • Chemical Fume Hood: All handling of solid (2-Chloro-4-methoxypyrimidin-5-yl)methanol and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure for fine powders and volatile solutions.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7][8]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is chosen to guard against the specific, inferred hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 (US) standards at all times.[6][7] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if contamination is suspected.[7]

    • Lab Coat: A full-sleeved lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.

Hygiene and Administrative Controls
  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[9][10]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[10]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to minimize the spread of contamination.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response is critical to mitigating harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[6][9] If symptoms of respiratory irritation (coughing, shortness of breath) develop or persist, seek medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[7][9] Rinse the affected skin area with plenty of water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[7][10] Call a poison center or doctor immediately for treatment advice.[7]

Fire-Fighting and Spill Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7][10]

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Wear full PPE, including respiratory protection if necessary.

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[12]

    • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[13]

    • Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Profile: A Data Gap Analysis

As previously stated, no specific toxicological studies for (2-Chloro-4-methoxypyrimidin-5-yl)methanol are publicly available. This section provides an expert assessment of potential toxicological concerns based on its chemical structure.

  • Acute Toxicity: The primary concern is irritation and potential harm if ingested, inhaled, or in contact with skin, as is common for halogenated pyrimidines.[5]

  • Irritation and Corrosivity: The compound is expected to be an irritant to the skin, eyes, and respiratory tract, based on data from 2-Chloro-4-methoxypyrimidine.[4]

  • Sensitization: There is no data to suggest whether this compound is a skin or respiratory sensitizer. It is prudent to avoid repeated, direct skin contact.

  • Genotoxicity and Carcinogenicity: No data is available. Many halogenated heterocyclic compounds are investigated for potential mutagenic properties, but no assumptions can be made without specific testing.

  • Reproductive and Developmental Toxicity: No data is available.

  • Metabolic Considerations: It is crucial to distinguish the toxicology of this molecule from that of simple methanol. The toxicity of methanol is primarily due to its metabolic conversion by alcohol dehydrogenase to formaldehyde and then to formic acid, which causes metabolic acidosis and optic nerve damage.[14][15][16] While this compound contains a -methanol functional group, its overall metabolism will be dictated by the larger, more complex chloromethoxypyrimidine structure. It is unlikely to release significant quantities of free methanol. The toxicological profile will be dominated by the reactivity of the parent molecule and its other metabolites.

Visualized Workflows for Risk Management

To ensure protocols are both trustworthy and easy to follow, visual workflows are indispensable. The following diagrams, rendered in DOT language, outline critical safety processes.

Risk Assessment Workflow for Novel Compound Use

This workflow establishes a self-validating system for safely incorporating a new chemical into laboratory use.

RiskAssessment cluster_prep Phase 1: Preparation & Information Gathering cluster_controls Phase 2: Implementing Controls cluster_ops Phase 3: Operation & Response A Identify Compound: (2-Chloro-4-methoxypyrimidin-5-yl)methanol B Search for Specific SDS and Toxicity Data A->B C Data Found? B->C D Analyze Structural Analogs (e.g., 2-Chloro-4-methoxypyrimidine) B->D E Assume Hazards Based on Analogs: - Irritant (Skin, Eye, Resp) - Harmful if Swallowed C->E No I Proceed with Experiment C->I Yes (Use Specific SDS) D->E F Select Engineering Controls: - Chemical Fume Hood Mandatory E->F G Select PPE: - Nitrile Gloves - Safety Goggles - Lab Coat F->G H Review Safe Handling Procedures: - Weighing in hood - Designated work area G->H J Review Emergency Procedures: - First Aid - Spill Kit Location H->J K Post-Experiment Decontamination & Waste Disposal I->K J->I

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Spill Response Protocol

This logical flow ensures a systematic and safe response to an accidental release.

SpillResponse cluster_assess Step 1: Assess & Secure cluster_contain Step 2: Contain & Clean (Small Spill) cluster_followup Step 3: Follow-Up A Spill Occurs B Alert others in the lab A->B C Is the spill large or outside of containment? B->C D Evacuate Area Call Emergency Response C->D Yes E Don Full PPE: Gloves, Goggles, Lab Coat (Consider Respirator) C->E No (Small & Contained) F Contain the spill with inert absorbent material E->F G Carefully collect material into a labeled waste container F->G H Decontaminate the spill area G->H I Dispose of waste according to institutional protocol H->I J Document the incident I->J K Restock spill kit J->K

Caption: Logical flow for responding to a chemical spill in the laboratory.

References

  • 137234-74-3 - Risk and Safety. ChemBK. [Link]

  • Safety Data Sheet. JUNSEI CHEMICAL CO., LTD. [Link]

  • (2-Chloro-4-methoxypyrimidin-5-yl)methanol | 1591828-63-5. Appchem. [Link]

  • SAFETY DATA SHEET. Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET - Moisture in Methanol. National Institute of Standards and Technology. [Link]

  • (4-anilino-2-methylpyrimidin-5-yl)methanol | CAS 69731-81-3 GHS SDS. XiXisys. [Link]

  • 2-Chloro-4-methoxypyrimidine | C5H5ClN2O. PubChem. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • (2-Methylpyrimidin-5-yl)methanol | C6H8N2O. PubChem. [Link]

  • Methanol Toxicity. LITFL. [Link]

  • Methanol: toxicological overview. GOV.UK. [Link]

  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI. [Link]

  • Initial survey results by substance for new substances to be considered. Ministry of Health, Labour and Welfare, Japan. [Link]

  • (2-Chloropyrimidin-4-Yl)Methanol - Free SDS search. sds-search.com. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

A Senior Application Scientist's Perspective on Methodical Evaluation and Strategic Decision-Making in Early-Stage Drug Development Executive Summary The journey of a novel chemical entity from discovery to a viable drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Evaluation and Strategic Decision-Making in Early-Stage Drug Development

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, technically-detailed framework for the preclinical pharmacokinetic and bioavailability assessment of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, a representative small molecule with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. It details the critical sequence of in vitro and in vivo studies, emphasizing the scientific rationale behind each experimental choice and protocol. From initial physicochemical characterization to in vivo studies in rodent models, this guide serves as a blueprint for generating a robust data package to inform critical go/no-go decisions in the drug development pipeline.

Introduction: Charting the Course for a Novel Pyrimidine Derivative

(2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS RN: 1591828-63-5, Molecular Formula: C6H7ClN2O2) is a substituted pyrimidine, a heterocyclic scaffold prevalent in numerous therapeutic agents. The presence of a chloro-substituent, a methoxy group, and a hydroxymethyl functional group suggests several potential avenues for metabolic transformation and diverse physicochemical properties that will influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive evaluation of these ADME properties is paramount in early-stage development to predict human pharmacokinetics, identify potential liabilities, and establish a foundation for clinical trial design.[1][2] This guide outlines a strategic, multi-faceted approach to elucidating the pharmacokinetic and bioavailability characteristics of this molecule.

Foundational Physicochemical Characterization: The Building Blocks of Pharmacokinetics

A thorough understanding of a compound's fundamental physical and chemical properties is a non-negotiable prerequisite for any subsequent ADME testing.[3][4] These properties govern a molecule's behavior in various physiological environments and are critical for designing relevant in vitro assays and appropriate formulations for in vivo studies.

Solubility Assessment

Aqueous solubility is a key determinant of oral absorption.[5][6][7][8] Poor solubility can lead to low and variable bioavailability, hindering the development of an effective oral dosage form.

Protocol 1: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the kinetic and thermodynamic solubility of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in various aqueous media.

Methodology:

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add the stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.5, and 7.4) to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%).

    • Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours).

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid test compound to vials containing various aqueous buffers (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline at pH 7.4).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[9]

    • Centrifuge the samples to pellet the undissolved solid.[9]

    • Carefully collect the supernatant and dilute it with an appropriate solvent.[9]

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[9]

Data Presentation:

Parameter pH 5.0 pH 6.5 pH 7.4 Simulated Gastric Fluid Simulated Intestinal Fluid
Kinetic Solubility (µg/mL)
Thermodynamic Solubility (µg/mL)
Permeability Evaluation

The ability of a drug to permeate the intestinal epithelium is another critical factor for oral absorption.[5][6][8] The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal barrier.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of (2-Chloro-4-methoxypyrimidin-5-yl)methanol and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Efflux Ratio Calculation:

    • The efflux ratio is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.

  • P-gp Substrate Identification (Optional):

    • If a high efflux ratio is observed, repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a P-gp substrate.

Data Presentation:

Parameter Value
Papp (A-to-B) (x 10⁻⁶ cm/s)
Papp (B-to-A) (x 10⁻⁶ cm/s)
Efflux Ratio (Papp B-A / Papp A-B)
Papp (A-to-B) with P-gp inhibitor (x 10⁻⁶ cm/s)
Papp (B-to-A) with P-gp inhibitor (x 10⁻⁶ cm/s)
Efflux Ratio with P-gp inhibitor

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are indispensable for the early identification of a compound's metabolic liabilities and distribution characteristics, guiding lead optimization and reducing the risk of late-stage failures.[2][9][10]

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[3] The microsomal stability assay provides a measure of a compound's susceptibility to hepatic metabolism.[3][11]

Protocol 3: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in human and rat liver microsomes.

Methodology:

  • Incubation:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human and rat) in the presence of NADPH, a necessary cofactor for CYP enzyme activity.[12]

    • Conduct parallel incubations without NADPH to assess for non-CYP-mediated degradation or chemical instability.[12]

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).[12]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation:

Species In Vitro t½ (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes
Rat Liver Microsomes
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes.[13] Only the unbound fraction is pharmacologically active.

Protocol 4: Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of (2-Chloro-4-methoxypyrimidin-5-yl)methanol bound to plasma proteins in human and rat plasma.

Methodology:

  • Equilibrium Dialysis Setup:

    • Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment.[13]

    • Add the test compound to the plasma compartment.

    • Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Analysis:

    • After reaching equilibrium, collect samples from both the plasma and buffer compartments.

    • Quantify the concentration of the test compound in both compartments using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Data Presentation:

Species Fraction Unbound (fu) Percentage Bound (%)
Human Plasma
Rat Plasma
CYP450 Reaction Phenotyping

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[5][7][14][15][16]

Protocol 5: CYP450 Reaction Phenotyping

Objective: To identify the major human CYP450 enzymes involved in the metabolism of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Methodology:

  • Recombinant Human CYPs:

    • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]

    • Monitor the depletion of the parent compound over time using LC-MS/MS.[14]

  • Chemical Inhibition in Human Liver Microsomes:

    • Incubate the test compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.[15]

    • A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Data Presentation:

CYP Isoform Metabolism in Recombinant System (relative %) % Inhibition by Specific Inhibitor
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[17]

Protocol 6: LC-MS/MS Method Validation

Objective: To validate an LC-MS/MS method for the quantification of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in plasma, adhering to regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[17]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the reproducibility of the measurements.[17]

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.[17]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[17]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[17]

In Vivo Pharmacokinetic Evaluation: The Whole-System Perspective

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a complete biological system.[18][19][20] The rat is a commonly used species in early preclinical pharmacokinetic studies due to its well-characterized physiology and handling feasibility.[21][22]

Formulation and Dosing

The formulation of a poorly soluble compound for in vivo studies is a critical step to ensure adequate exposure for pharmacokinetic assessment.

Protocol 7: Formulation Development and Administration

Objective: To develop suitable formulations for intravenous and oral administration of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in rats.

Methodology:

  • Excipient Screening:

    • Assess the solubility of the compound in a range of pharmaceutically acceptable vehicles, including aqueous solutions with pH adjustment, co-solvents (e.g., polyethylene glycol, propylene glycol), and suspending agents.[9][18]

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Prepare a clear, sterile solution suitable for injection.

    • Oral (PO) Formulation: Prepare a solution or a homogenous suspension.

  • Dose Administration:

    • Administer the formulations to rats via the appropriate routes (intravenous bolus via the tail vein and oral gavage).[23]

Pharmacokinetic Study Design

A well-designed pharmacokinetic study will provide key parameters that describe the compound's behavior in vivo.

Protocol 8: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of (2-Chloro-4-methoxypyrimidin-5-yl)methanol following intravenous and oral administration in rats.

Methodology:

  • Animal Model:

    • Use a sufficient number of male Sprague-Dawley rats per group to ensure statistical power.

    • Acclimatize the animals to the laboratory conditions before the study.

  • Dosing and Sampling:

    • Administer a single dose of the test compound intravenously and orally to separate groups of rats.

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation:

Parameter Intravenous (IV) Oral (PO)
Cmax (ng/mL)N/A
Tmax (h)N/A
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t½ (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (F%)N/A

Anticipated Metabolic Pathways

Based on the structure of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, several metabolic transformations can be anticipated. Pyrimidine derivatives are known to undergo various metabolic reactions, including oxidation, reduction, and conjugation.[11] The presence of a chloro-substituent suggests potential for dechlorination, which can be a CYP-dependent process. The methoxy group can undergo O-demethylation, and the primary alcohol can be oxidized to an aldehyde and then a carboxylic acid.

Data Integration and Strategic Interpretation

The culmination of this comprehensive evaluation is the integration of all in vitro and in vivo data to build a holistic pharmacokinetic profile of (2-Chloro-4-methoxypyrimidin-5-yl)methanol. This integrated analysis will enable a scientifically sound assessment of the compound's potential as a drug candidate and will guide future development strategies, including dose selection for efficacy and toxicology studies.

Visualizations

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Bioanalytical & Formulation cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Decision A Physicochemical Profiling (Solubility, Permeability) B Metabolic Stability (Microsomes) A->B informs F Formulation Development (IV & PO) A->F guides I Candidate Assessment (Go/No-Go Decision) A->I informs D CYP450 Reaction Phenotyping B->D suggests need for B->I informs C Plasma Protein Binding C->I informs D->I informs E LC-MS/MS Method Validation G Rat Pharmacokinetic Study (IV & PO) E->G enables F->G required for H Pharmacokinetic Modeling & Bioavailability Calculation G->H provides data for H->I informs

Caption: Experimental workflow for pharmacokinetic assessment.

G cluster_0 Administration cluster_1 Systemic Circulation cluster_2 Calculation IV Intravenous (IV) Dose AUC_IV Area Under the Curve (AUC) from IV Dose IV->AUC_IV PO Oral (PO) Dose AUC_PO Area Under the Curve (AUC) from Oral Dose PO->AUC_PO Bioavailability Absolute Bioavailability (F%) AUC_IV->Bioavailability AUC_PO->Bioavailability (AUC_PO / AUC_IV) * 100

Caption: Calculation of absolute bioavailability.

References

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  • ChemHelp ASAP. (2023, September 12). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. Retrieved from [Link]

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  • Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • Medwin Publishers. (2023, June 21). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Gao, Y.-F., Chen, L., Cai, Y.-D., Feng, K.-Y., Huang, T., & Jiang, Y. (2012). Predicting Metabolic Pathways of Small Molecules and Enzymes Based on Interaction Information of Chemicals and Proteins. PLOS ONE, 7(9), e45944. [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • The 3Hs Initiative. (n.d.). Voluntary Oral Dosing. Retrieved from [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Laboratory Animal Resources. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23.
  • Schöning, V., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Journal of Cheminformatics, 14(1), 12. [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Testa, B., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433–440. [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Frontiers. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • PubMed. (2025). Metabolic profiling reveals channeled de novo pyrimidine and purine biosynthesis fueled by mitochondrially generated aspartic acid in cancer cells. Retrieved from [Link]

Sources

Foundational

Strategic Derivatization and Preliminary Screening of (2-Chloro-4-methoxypyrimidin-5-yl)methanol Scaffolds

The Rationale for Pyrimidine-Focused Drug Discovery Identifying high-affinity molecules is the foundational goal of early-stage drug discovery. The pyrimidine ring is recognized as a "privileged scaffold" due to its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Pyrimidine-Focused Drug Discovery

Identifying high-affinity molecules is the foundational goal of early-stage drug discovery. The pyrimidine ring is recognized as a "privileged scaffold" due to its structural mimicry of natural nucleobases, making it a highly effective core for protein kinase inhibitors, antimicrobial agents, and targeted anticancer therapeutics 1.

Within this chemical space, (2-Chloro-4-methoxypyrimidin-5-yl)methanol serves as an exceptionally versatile starting material. Its value lies in its orthogonal reactivity: the C2-chloride is highly susceptible to nucleophilic aromatic substitution (SNAr), the C5-hydroxymethyl provides a handle for aliphatic extension or oxidation, and the C4-methoxy group offers steric direction and potential hydrogen-bond modulation [[2]](). This guide establishes the causality behind derivatizing this specific scaffold and outlines self-validating protocols for preliminary biological screening.

Orthogonal Derivatization Logic

To bypass common resistance pathways and enhance target specificity, medicinal chemists must construct diversified libraries from a single core 3. The derivatization of (2-Chloro-4-methoxypyrimidin-5-yl)methanol is driven by the following mechanistic logic:

  • C2 Nucleophilic Substitution (SNAr): The electronegative chlorine atom at the C2 position heavily activates the pyrimidine ring for SNAr reactions. Displacing this chloride with primary or secondary amines generates amino-pyrimidine derivatives, which are critical hinge-binding motifs in kinase inhibitors targeting enzymes like CDK12 and KAT6A [[4]]().

  • C5 Hydroxymethyl Functionalization: The primary alcohol at C5 can be oxidized to an aldehyde to facilitate reductive amination, or converted to a halogen to act as an electrophile. This allows for the exploration of the solvent-exposed regions of a target protein's binding pocket.

  • C4 Methoxy Demethylation: While the methoxy group provides lipophilicity, it can be cleaved under acidic conditions to yield a pyrimidone core, fundamentally altering the molecule's hydrogen-bond donor/acceptor profile 5.

DerivatizationLogic Core (2-Chloro-4-methoxypyrimidin-5-yl)methanol C2 C2 Position: Nucleophilic Substitution Core->C2 SNAr C5 C5 Position: Hydroxyl Modification Core->C5 Oxidation/Etherification C4 C4 Position: Demethylation Core->C4 Acidic Cleavage Amine Kinase Hinge Binders (Amines/Anilines) C2->Amine Aldehyde Reductive Amination (Aldehyde Intermediate) C5->Aldehyde Pyrimidone Altered H-Bonding (Pyrimidone Core) C4->Pyrimidone

Chemical derivatization logic for the (2-Chloro-4-methoxypyrimidin-5-yl)methanol scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, preliminary screening workflows must be designed as self-validating systems where internal controls immediately flag assay interference or chemical instability.

Protocol 1: C2 SNAr Derivatization (Library Generation)

Causality: The use of N,N-diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink. It scavenges the HCl generated during the substitution of the C2-chloride, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Preparation: Dissolve 1.0 equivalent of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Add the desired aliphatic or aromatic amine (1.2 eq) followed by DIPEA (2.0 eq).

    • Self-Validation Control: Simultaneously run a parallel "blank" reaction containing only the pyrimidine core and DIPEA in DMF. This confirms that any degradation observed is due to the amine nucleophile, not base-catalyzed solvent decomposition.

  • Reaction: Heat the mixture to 90°C for 14 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Quench the reaction with ice-cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the target derivative using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Causality: Pyrimidine derivatives often possess intrinsic fluorescence that can trigger false positives in FRET-based assays. The ADP-Glo assay circumvents this by utilizing a luminescent readout, directly quantifying the ADP produced by kinase activity rather than relying on fluorophore excitation [[6]]().

  • Assay Setup: In a solid-white 384-well plate, dispense 5 µL of kinase buffer containing the target enzyme (e.g., CDK12) and its specific peptide substrate.

  • Compound Addition: Dispense 100 nL of the synthesized pyrimidine derivatives (in DMSO) using an acoustic liquid handler.

    • Self-Validation Controls: Include "High Control" wells (DMSO only, representing 100% kinase activity) and "Low Control" wells (a known pan-kinase inhibitor like Staurosporine, representing 0% activity).

  • Initiation: Add 5 µL of ultra-pure ATP at the enzyme's apparent Km​ . Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Next, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction (incubate 30 min).

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values via a 4-parameter logistic non-linear regression model.

ScreeningWorkflow Synthesis Library Synthesis Biochem Biochemical Assay (HTS) Synthesis->Biochem Cellular Cellular Phenotypic Screen Biochem->Cellular ADME In Vitro ADME & Cytotoxicity Cellular->ADME Lead Lead Optimization ADME->Lead

Step-by-step preliminary screening workflow for pyrimidine-based drug candidates.

Quantitative Data Presentation

Preliminary screening requires the synthesis of biological and chemical data to establish initial Structure-Activity Relationships (SAR). The table below illustrates a standardized data presentation format for evaluating pyrimidine derivatives across biochemical (Kinase IC₅₀) and phenotypic (Cell Viability/MIC) assays 7.

Table 1: Representative Preliminary Screening Data for Pyrimidine Derivatives

Compound IDC2 SubstitutionC5 ModificationTarget Kinase IC₅₀ (nM)Cell Viability (NCI-60) %GIAntimicrobial MIC (µg/mL)
Core-01 -Cl (Unmodified)-CH₂OH>10,00012%>64
Deriv-A Morpholine-CH₂OH45045%32
Deriv-B Aniline-CHO8578%8
Deriv-C Piperazine-CH₂-Cl1292%2

Note: Data demonstrates that substitution of the C2-chloride with bulky, hydrogen-bonding amines (Deriv-B, Deriv-C) significantly improves target affinity and phenotypic efficacy compared to the unmodified core.

References

  • [1] Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Institutes of Health (NIH) - PMC. 1

  • [3] Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. 3

  • [7] A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. Benchchem. 7

  • [4] US12428379B2 - Acylsulfonamide KAT6A inhibitors. Google Patents. 4

  • [5] US12258329B2 - Pyrimidone derivatives as selective cytotoxic agents against HIV infected cells. Google Patents. 5

  • [6] Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis. University of Dundee Discovery Portal. 6

  • [2] Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis. National Institutes of Health (NIH) - PMC. 2

Sources

Exploratory

Molecular Weight, Exact Mass, and Synthetic Methodologies of (2-Chloro-4-methoxypyrimidin-5-yl)methanol: A Technical Guide for Preclinical Development

Executive Summary (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly functionalized heterocyclic building block extensively utilized in the preclinical development of targeted therapeutics. Its unique substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly functionalized heterocyclic building block extensively utilized in the preclinical development of targeted therapeutics. Its unique substitution pattern—a reactive 2-chloro group, an electron-donating 4-methoxy group, and a 5-hydroxymethyl moiety—makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Notably, it serves as a core structural precursor in the development of acylsulfonamide KAT6A inhibitors[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[2]. This whitepaper details its physicochemical properties, exact mass characterization, and the causal logic behind its validated synthetic protocols.

Physicochemical Profiling & Mass Spectrometry

Accurate mass determination is critical for verifying the identity of pyrimidine intermediates during high-throughput screening and synthesis. The presence of a single chlorine atom yields a distinct isotopic signature (M and M+2 peaks in an approximate 3:1 ratio) in mass spectrometry.

PropertyValue
Compound Name (2-Chloro-4-methoxypyrimidin-5-yl)methanol
CAS Registry Number 3[3]
Molecular Formula 4[4]
Molecular Weight 5[5]
Exact Mass (Monoisotopic) 5[5]
Topological Polar Surface Area 5[5]

Note: The exact mass of 174.0196 Da is derived from the monoisotopic masses of its constituent elements ( 12C , 1H , 35Cl , 14N , 16O )[5]. During LC-MS (ESI+) analysis, the expected protonated molecular ion [M+H]+ is observed at m/z 175, with the corresponding 37Cl isotope peak at m/z 177[2].

Causality in Synthetic Methodologies

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected when handling polyfunctionalized pyrimidines. The 2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the pyrimidine ring. Therefore, any transformation at the 5-position must be carefully controlled to prevent unwanted side reactions.

Pathway A: Direct Ester Reduction The reduction of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate requires a precise hydride source. Diisobutylaluminum hydride (DIBAL-H) is selected over stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ carries a high risk of displacing the 2-chloro group or causing over-reduction and ring-opening. By utilizing DIBAL-H at cryogenic temperatures (-78°C), the reduction is strictly localized to the ester moiety[2].

Pathway B: Halogen-Metal Exchange and Formylation When starting from 5-bromo-2-chloro-4-methoxypyrimidine, the synthetic logic relies on the differential bond dissociation energies of C-Br vs. C-Cl. The weaker C-Br bond allows for selective halogen-metal exchange using n-Butyllithium (n-BuLi). This reaction must be performed at -78°C; at higher temperatures, the nucleophilic butyl anion would attack the 2-chloro position. The resulting lithio-intermediate is trapped with ethyl formate to yield an aldehyde, which is immediately reduced in situ by Sodium Borohydride ( NaBH4​ ) to prevent degradation[1].

Validated Experimental Protocols

The following protocols are self-validating systems; successful execution is confirmed by the specific LC-MS m/z values provided.

Protocol A: DIBAL-H Reduction of Ester

Adapted from2[2]

  • Preparation: Dissolve ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (6 g, 27.8 mmol) in anhydrous Tetrahydrofuran (THF) (60 mL) under a strict nitrogen atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Add DIBAL-H (55 mL, 1.0 M in THF, 55 mmol) dropwise over 30 minutes to maintain the internal temperature and prevent SN​Ar side reactions.

  • Propagation: Stir the mixture at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction with aqueous potassium carbonate (150 mL). Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1 to 2:1).

  • Validation: Yields ~1.8 g of product. Confirm identity via MS (ESI): m/z 175, 177 [M+H]+ .

Protocol B: Lithiation, Formylation, and Reduction

Adapted from1[1]

  • Lithiation: To a solution of 5-bromo-2-chloro-4-methoxypyrimidine (10 g, 44.75 mmol) in anhydrous toluene (150 mL), add n-BuLi (29.3 mL, 1.6 M in hexane, 46.99 mmol) dropwise at -78°C. Stir for 30 minutes.

  • Formylation: Add ethyl formate (3.98 g, 53.7 mmol) to the reaction mixture at -78°C. Stir for 30 minutes to form the aldehyde intermediate.

  • Reduction: Dilute the mixture with Methanol (20 mL). Immediately add NaBH4​ (2.03 g, 37.84 mmol) at -78°C. Stir for 15 minutes.

  • Workup: Quench with ice water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to afford the crude target compound.

Mechanistic Workflow Diagram

SynthesisWorkflow A_Start Ethyl 2-chloro-4-methoxy pyrimidine-5-carboxylate A_Reagent DIBAL-H (1.0 M in THF) -78°C to RT A_Start->A_Reagent Target (2-Chloro-4-methoxypyrimidin -5-yl)methanol A_Reagent->Target B_Start 5-Bromo-2-chloro-4- methoxypyrimidine B_Reagent1 n-BuLi, Toluene, -78°C Halogen-Metal Exchange B_Start->B_Reagent1 B_Int Lithio-Pyrimidine Intermediate B_Reagent1->B_Int B_Reagent2 Ethyl Formate, -78°C Formylation B_Int->B_Reagent2 B_Aldehyde Aldehyde Intermediate B_Reagent2->B_Aldehyde B_Reagent3 NaBH4, MeOH, -78°C Reduction B_Aldehyde->B_Reagent3 B_Reagent3->Target

Dual synthetic pathways to (2-Chloro-4-methoxypyrimidin-5-yl)methanol via reduction or lithiation.

References

  • US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
  • US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 (Exact Mass Reference)
  • 1591828-63-5 | (2-Chloro-4-methoxypyrimidin-5-yl)
  • (2-Chloro-4-methoxypyrimidin-5-yl)

Sources

Foundational

Pharmacological Utility and Enzyme Assay Profiling of (2-Chloro-4-methoxypyrimidin-5-yl)methanol Derivatives

Executive Summary In modern drug discovery, the identification of privileged chemical scaffolds is critical for developing high-affinity enzyme inhibitors. (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification of privileged chemical scaffolds is critical for developing high-affinity enzyme inhibitors. (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) serves as a highly versatile pharmacophoric building block. While the unmodified intermediate exhibits negligible baseline affinity, its strategic functionalization yields potent inhibitors for two distinct, high-value therapeutic targets: KAT6A (Lysine Acetyltransferase 6A) in oncology and HIV-1 Reverse Transcriptase (RT) in virology.

This technical whitepaper explores the chemical logic behind this pyrimidine scaffold, the causality of its binding mechanisms, and provides self-validating, step-by-step enzyme assay protocols (TR-FRET and real-time DNA polymerase assays) used to quantify the binding affinity of its derivatives.

Chemical Logic: The Pyrimidine Scaffold as a Binding Vector

The architectural design of (2-Chloro-4-methoxypyrimidin-5-yl)methanol allows medicinal chemists to systematically probe enzyme binding pockets:

  • The 2-Chloro Position: Acts as an electrophilic center primed for Nucleophilic Aromatic Substitution ( SN​Ar ). Displacement with anilines or aliphatic amines generates a hinge-binding or solvent-exposed vector.

  • The 4-Methoxy Group: Functions as a rigid hydrogen-bond acceptor. Its steric bulk forces the pyrimidine ring into specific dihedral conformations, pre-organizing the molecule for optimal target engagement.

  • The 5-Hydroxymethyl Group: The critical functionalization point. Oxidation to a carboxylic acid enables the synthesis of acylsulfonamides (essential for KAT6A AcCoA-competitive binding)[1], while etherification or direct linkage allows deep penetration into the hydrophobic NNRTI pocket of HIV-1 RT[2].

Target Profiling I: KAT6A Epigenetic Inhibitors

KAT6A is a histone acetyltransferase that upregulates PI3K/AKT signaling and is a validated target in acute myeloid leukemia and solid tumors[3]. Derivatives of the 4-methoxypyrimidine scaffold, specifically acylsulfonamides, act as potent, reversible inhibitors by competing with the natural cofactor, Acetyl-CoA (AcCoA)[4].

Causality in Assay Design

Because these inhibitors are AcCoA-competitive, the apparent IC50​ is highly sensitive to the AcCoA concentration used in the assay[5]. To accurately determine binding affinity ( Ki​ ), assays must be run at or below the Michaelis constant ( Km​ ) of AcCoA (typically ~15 µM). Furthermore, traditional radiometric assays suffer from interference and radioactive waste. Therefore, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is the gold standard[4]. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a time delay before measurement that completely eliminates short-lived background autofluorescence from the test compounds.

Protocol: Self-Validating KAT6A TR-FRET Biochemical Assay

This protocol includes an internal validation system using a known reference inhibitor (e.g., WM-1119) and Z-factor calculation to ensure assay robustness ( Z′>0.6 ).

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20 (to prevent non-specific plastic binding), 0.1 mg/mL BSA, and 1 mM DTT.

  • Enzyme/Substrate Complex: Dilute recombinant human His-tagged KAT6A (final concentration 2 nM) and biotinylated Histone H4 peptide substrate (SGRGKGGKGLGKGGAKRHR-biotin, 100 nM) in the assay buffer.

  • Compound Dispensing: Dispense pyrimidine-derived test compounds (10-point dose-response, 1% final DMSO) into a 384-well low-volume white microplate. Include DMSO-only (high signal control) and 10 µM WM-1119 (low signal control) wells.

  • Reaction Initiation: Add AcCoA at a final concentration of 1.5 µM (well below Km​ to maximize sensitivity for competitive binders). Incubate at 22°C for 60 minutes.

  • Detection Mixture: Stop the reaction by adding a detection mix containing Europium-labeled anti-acetyl-lysine antibody (donor) and Streptavidin-APC (acceptor) in a high-salt buffer (to dissociate the enzyme-substrate complex).

  • Readout & Validation: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validate the run by calculating the Z-factor between the DMSO and WM-1119 controls.

TR_FRET A KAT6A Enzyme + Biotin-H4 Peptide D Enzymatic Acetylation (22°C, 60 min) A->D B Pyrimidine Derivative (Test Compound) B->D C Acetyl-CoA (Acetyl Donor) C->D E Detection Reagents (Eu-Anti-acK & APC-Strep) D->E F TR-FRET Signal Readout (High 665/615 Ratio = Active Enzyme) E->F

TR-FRET workflow for quantifying KAT6A inhibition by pyrimidine derivatives.

Target Profiling II: HIV-1 Reverse Transcriptase Inhibitors

The (2-Chloro-4-methoxypyrimidin-5-yl)methanol scaffold is also a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[6]. The enzyme acts as an RNA-dependent DNA polymerase, converting the single-stranded viral RNA into double-stranded DNA[7].

Causality in Assay Design

Unlike competitive inhibitors, NNRTIs bind to an allosteric hydrophobic pocket ~10 Å away from the polymerase active site, locking the p66 sub-domain in an inactive conformation[8]. Because binding is allosteric, the IC50​ is less dependent on nucleotide (dNTP) concentration but highly dependent on the conformational dynamics of the RT-template complex. To capture this, the assay must monitor the real-time synthesis of double-stranded DNA. We utilize a PicoGreen intercalating dye assay, which selectively fluoresces upon binding to the newly synthesized double-stranded DNA product, providing a direct, continuous readout of polymerase activity[9].

Protocol: Self-Validating RNA-Dependent DNA Polymerase Assay
  • Buffer Preparation: Prepare RT assay buffer: 50 mM Tris-HCl (pH 7.8), 60 mM NaCl, 2 mM MgCl2​ , 0.02% CHAPS (to prevent compound aggregation), and 6 mM DTT.

  • Template Annealing: Heat poly(rA) template and oligo(dT)15 primer to 85°C for 5 minutes, then slowly cool to room temperature to form the RNA/DNA hybrid substrate.

  • Enzyme/Template Mix: Combine 2 nM HIV-1 RT (p66/p51 heterodimer) with 45 nM poly(rA)/oligo(dT)15 complex in the assay buffer.

  • Compound Pre-incubation: Add the pyrimidine derivatives (1% final DMSO) and pre-incubate for 15 minutes at 37°C. Causality note: Pre-incubation is critical for allosteric inhibitors to reach binding equilibrium before the rapid polymerase reaction begins.

  • Reaction Initiation: Add 1 µM dTTP to initiate polymerization. Incubate for 60 minutes at 37°C.

  • Detection & Validation: Add Quant-iT PicoGreen dye (diluted in TE buffer). Shake for 10 seconds and read fluorescence (Excitation: 480 nm; Emission: 520 nm). Use Nevirapine as a positive control for allosteric inhibition validation.

HIV_RT A Viral RNA Template + DNA Primer B HIV-1 RT Heterodimer (p66/p51) A->B C Pyrimidine-based NNRTI Binding B->C Inhibitor Addition D Allosteric Lock (Conformational Arrest) C->D E Polymerase Inhibition (No dsDNA Synthesis) D->E

Mechanism of allosteric HIV-1 RT polymerase inhibition by pyrimidine derivatives.

Quantitative Data Presentation

The table below summarizes the comparative assay parameters and typical binding affinities ( IC50​ ) for optimized compounds derived from the (2-Chloro-4-methoxypyrimidin-5-yl)methanol scaffold.

Target EnzymeScaffold Functionalization (from 5-methanol)Assay FormatSubstrateDetection MethodTypical IC50​ Range
KAT6A Oxidation to AcylsulfonamideTR-FRETBiotin-Histone H4Eu/APC FRET (665 nm)10 nM – 500 nM
HIV-1 RT Etherification / ArylationPolymerase Assaypoly(rA)/oligo(dT)PicoGreen (520 nm)1 nM – 100 nM

Conclusion

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly privileged, multi-target intermediate. By understanding the causality behind its structural functionalization—whether mimicking AcCoA via an acylsulfonamide for KAT6A or exploiting the hydrophobic NNRTI pocket of HIV-1 RT—researchers can design highly potent therapeutics. The rigorous, self-validating enzyme assays detailed above (TR-FRET and PicoGreen Polymerase) are essential for accurately translating the raw binding affinity of these novel derivatives into actionable structure-activity relationship (SAR) data.

References

  • Title: US12428379B2 - Acylsulfonamide KAT6A inhibitors Source: Google Patents URL
  • Title: WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against hiv infected cells Source: Google Patents URL
  • Title: US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
  • Title: Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes Source: PMC (NIH) URL:[Link]

  • Title: Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor Source: ACS Publications URL:[Link]

  • Title: Identification and Characterization of a Novel HIV-1 Nucleotide-Competing Reverse Transcriptase Inhibitor Series Source: PMC (NIH) URL:[Link]

  • Title: FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein Source: Nucleic Acids Research | Oxford Academic URL:[Link]

  • Title: HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors Source: Journal of Virology - ASM Journals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

An Application Note and Step-by-Step Synthesis Protocol for (2-Chloro-4-methoxypyrimidin-5-yl)methanol Abstract (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Abstract

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery programs. Its functionalized pyrimidine core, featuring reactive sites for further elaboration, makes it a valuable intermediate for synthesizing complex molecular architectures.[1] This document provides a comprehensive, field-proven protocol for the synthesis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol via the chemoselective reduction of its corresponding aldehyde, 2-chloro-4-methoxypyrimidine-5-carbaldehyde. We will delve into the mechanistic rationale behind the procedural steps, safety considerations, and robust methods for product characterization, ensuring a reliable and reproducible synthesis for researchers in the pharmaceutical and chemical sciences.

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous biologically active compounds, from nucleobases in DNA and RNA to a wide array of therapeutic agents.[1][2] The strategic placement of functional groups on this heterocyclic system allows for fine-tuning of a molecule's physicochemical properties and biological activity. (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS 1591828-63-5) exemplifies a highly versatile intermediate.[3] The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), the hydroxymethyl group at C5 can be further oxidized or functionalized, and the methoxy group at C4 can be modified, offering a triad of handles for molecular elaboration.

This protocol focuses on the reduction of an aldehyde to a primary alcohol, a fundamental transformation in organic synthesis.[4] The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent, ideal for this purpose as it efficiently reduces aldehydes and ketones without affecting other sensitive functional groups like the chloro-substituted aromatic ring.[5][6]

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaSupplier RecommendationPurity
2-Chloro-4-methoxypyrimidine-5-carbaldehyde142451-96-5C₆H₅ClN₂O₂Major Chemical Suppliers≥97%
Sodium Borohydride (NaBH₄)16940-66-2BH₄NaMajor Chemical Suppliers≥98%
Methanol (MeOH), Anhydrous67-56-1CH₄OMajor Chemical Suppliers≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Major Chemical SuppliersACS Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8 (solid)NaHCO₃Prepared in-houseN/A
Brine (Saturated NaCl Solution)7647-14-5 (solid)NaClPrepared in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Major Chemical Suppliers≥99.5%
Acetone67-64-1C₃H₆OMajor Chemical SuppliersACS Grade
TLC PlatesN/ASilica Gel 60 F₂₅₄Major Chemical SuppliersN/A
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL and 100 mL)

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR tubes and access to NMR spectrometer

  • Access to a Mass Spectrometer

Detailed Synthesis Protocol

This protocol details the reduction of 1.0 gram of the starting aldehyde. The procedure can be scaled accordingly, with appropriate adjustments to glassware size and reagent volumes.

Reaction Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol Setup 1. Reaction Setup - Dissolve aldehyde in MeOH - Cool to 0°C in ice bath Reduction 2. Reduction - Add NaBH4 portion-wise - Stir at 0°C, then warm to RT Setup->Reduction Controlled Addition Monitor 3. Monitor Progress - Use Thin Layer Chromatography (TLC) Reduction->Monitor Allow reaction to proceed Quench 4. Quenching - Cool to 0°C - Add acetone to consume excess NaBH4 Monitor->Quench Upon completion Workup 5. Aqueous Work-up - Concentrate reaction mixture - Partition between EtOAc and Water Quench->Workup Safety First Extract 6. Extraction & Drying - Extract aqueous layer with EtOAc - Wash combined organic layers - Dry with MgSO4 Workup->Extract Isolate Product Purify 7. Purification - Concentrate crude product - Purify via silica gel chromatography Extract->Purify Remove Impurities Characterize 8. Characterization - Obtain 1H NMR, 13C NMR, MS data - Confirm structure and purity Purify->Characterize Final Validation

Caption: A step-by-step flowchart illustrating the key stages of the synthesis protocol.

Step-by-Step Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-methoxypyrimidine-5-carbaldehyde (1.0 g, 5.79 mmol).

  • Add anhydrous methanol (20 mL) and stir until the solid is completely dissolved.

  • Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

Causality Insight: Cooling the reaction mixture is crucial because the reaction of sodium borohydride with the aldehyde is exothermic. Maintaining a low temperature prevents potential side reactions and ensures controlled reduction.

Step 2: Chemoselective Reduction

  • While maintaining the temperature at 0-5 °C, carefully add sodium borohydride (0.26 g, 6.95 mmol, 1.2 equivalents) in small portions over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

Causality Insight: Portion-wise addition of NaBH₄ prevents a rapid, uncontrolled evolution of heat and hydrogen gas (a byproduct of NaBH₄ reacting with the methanol solvent).[7] Using a slight excess (1.2 equivalents) of the reducing agent ensures the complete conversion of the starting aldehyde.

Step 3: Reaction Monitoring (TLC)

  • Monitor the reaction progress by TLC using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase.

  • Spot the initial starting material and the reaction mixture on a TLC plate. The product, being more polar due to the alcohol group, will have a lower Rf value than the starting aldehyde.

  • The reaction is complete when the starting material spot is no longer visible by UV light.

Step 4: Quenching the Reaction

  • Once the reaction is complete, cool the flask back down in an ice bath.

  • Slowly add acetone (5 mL) dropwise to quench any unreacted sodium borohydride. Effervescence (hydrogen gas evolution) will be observed. Stir for 15 minutes after the addition is complete.

Causality Insight: Acetone is a ketone that is readily reduced by NaBH₄. This step safely consumes any excess hydride reagent before the introduction of water in the next step, which would otherwise cause a vigorous and potentially hazardous reaction.

Step 5: Work-up and Extraction

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid or pale oil.

Causality Insight: The washing steps are critical for removing impurities. The sodium bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic layer, improving the efficiency of the final drying step.

Step 6: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (2-Chloro-4-methoxypyrimidin-5-yl)methanol as a white solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Appearance: White to off-white solid.

  • Yield: A typical yield for this reaction is in the range of 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm). Key expected signals include:

    • A singlet for the pyrimidine proton (C6-H) around δ 8.3-8.5 ppm.

    • A singlet or doublet for the newly formed methylene protons (-CH₂OH) around δ 4.6-4.8 ppm.

    • A singlet for the methoxy protons (-OCH₃) around δ 4.0-4.2 ppm.

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals will include the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of a new signal for the methylene carbon (-CH₂OH) around δ 55-65 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (175.03 g/mol for C₆H₈ClN₂O₂). The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-4-methoxypyrimidine derivatives: These compounds should be handled with care. They are classified as irritants, causing potential skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place away from sources of ignition and moisture.

  • Methanol: A flammable and toxic liquid. Avoid inhalation and skin contact. It can cause blindness or death if swallowed.

  • Ethyl Acetate and Acetone: Highly flammable liquids. Keep away from open flames and other ignition sources.

References

  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-4-(2-methoxyphenyl)pyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Science.gov. (n.d.). sodium borohydride reduction: Topics by Science.gov. Retrieved from [Link]

  • Kashima, C., Katoh, A., Yokota, Y., & Omote, Y. (1981). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Journal of the Chemical Society, Perkin Transactions 1, 1622-1626. Retrieved from [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society. (2024). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Autech. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Appchem. (n.d.). (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Retrieved from [Link]

  • Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2009). Selective Enzymatic Reduction of Aldehydes. Molecules, 14(1), 338-346. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Light-driven MPV-type reduction of aryl ketones/aldehydes to alcohols with isopropanol under mild conditions. Green Chemistry, 23(18), 7183-7189. Retrieved from [Link]

  • ResearchGate. (2008). Reduction of Carbonyl Compounds to the Corresponding Alcohols with Isopropanol on Dehydrated Alumina under Microwave Irradiation. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of (2-Chloro-4-methoxypyrimidin-5-yl)methanol for In Vitro Cell-Based Assays

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. (2-Chloro-4-methoxypyrimidin-5-yl)methanol is one such small molecule whose biological activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. (2-Chloro-4-methoxypyrimidin-5-yl)methanol is one such small molecule whose biological activity is of significant interest to researchers. The successful evaluation of this compound in cell-based assays is fundamentally dependent on proper and consistent solubilization. As a hydrophobic molecule, it presents challenges for dissolution in aqueous cell culture media, necessitating the use of an organic solvent. This guide provides a detailed, field-proven protocol for dissolving (2-Chloro-4-methoxypyrimidin-5-yl)methanol, preparing stable, high-concentration stock solutions, and creating working dilutions for cell culture experiments. We will delve into the rationale behind solvent selection, the critical importance of managing solvent cytotoxicity, and best practices for ensuring the accuracy and reproducibility of your experimental data.

Compound Characteristics and Solubility Profile

Understanding the physicochemical properties of (2-Chloro-4-methoxypyrimidin-5-yl)methanol is the first step in developing a robust dissolution protocol. While extensive experimental solubility data for this specific compound is not widely published, its structure suggests poor aqueous solubility.

Table 1: Physicochemical Properties of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂[1]
Molecular Weight 174.585 g/mol [1]
Predicted Solubility Poor in aqueous solutions; Soluble in organic solvents.Based on structural similarity to other heterocyclic compounds[2].

Given its hydrophobic nature, an organic solvent is required to create a concentrated primary stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard and recommended solvent for this purpose.

Table 2: Recommended Solvents for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

SolventRecommended UseRationale & Considerations
Dimethyl Sulfoxide (DMSO) Primary Choice for Stock Solution High solvating power for a wide range of organic molecules.[3][4] Miscible with water and cell culture media, facilitating dilution. However, it exhibits cytotoxicity at higher concentrations.[5][6]
Ethanol (EtOH) Alternative Solvent Can be used as an alternative to DMSO and may be less toxic for certain sensitive cell lines.[3] However, its solvating power for this compound may be lower, potentially limiting the maximum stock concentration.
Aqueous Buffers (PBS, etc.) Not Recommended for Initial Dissolution The compound is predicted to be insoluble in aqueous media. Direct dissolution will likely fail.

The Critical Role of the Vehicle Control: Managing Solvent-Induced Cellular Effects

The introduction of any solvent into a cell culture system can induce biological effects independent of the compound being tested. DMSO, while an excellent solvent, is known to inhibit cell proliferation and cause cytotoxicity in a dose- and time-dependent manner.[5][6] Therefore, every experiment must include a vehicle control : cells treated with the same final concentration of DMSO (or other solvent) as the experimental group, but without the test compound. This practice is non-negotiable as it allows for the accurate attribution of any observed cellular effects to the compound itself, rather than the solvent.

Causality Behind DMSO Toxicity: At high concentrations, DMSO can increase cell membrane permeability and induce protein unfolding, leading to cellular stress and death.[7]

Table 3: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationTypical Exposure DurationPotential Cellular Impact
≤ 0.1% (v/v) Chronic (> 48 hours)Generally considered safe for most cell lines with minimal off-target effects.[7]
0.1% - 0.5% (v/v) Acute (24 - 48 hours)Often well-tolerated, but a pilot study is essential to confirm lack of toxicity for your specific cell line.[5]
0.5% - 1.0% (v/v) Short-term (< 24 hours)May be acceptable for some robust cell lines, but the risk of artifacts increases significantly.[7][8]
> 1.0% (v/v) Not Recommended High probability of significant cytotoxicity and confounding experimental results.[7][8]

Authoritative Insight: The sensitivity to DMSO varies greatly between cell lines.[7] It is imperative for each laboratory to perform a preliminary dose-response experiment with DMSO alone on their specific cell line to determine the maximum non-toxic concentration before initiating compound screening.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for small molecule inhibitors.

Materials and Equipment
  • (2-Chloro-4-methoxypyrimidin-5-yl)methanol powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 174.58 g/mol x 1000 mg/g = 1.746 mg

  • Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh out the calculated mass (e.g., 1.746 mg) of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

    • Expert Tip: Due to the small mass, it is often more practical to weigh a larger amount (e.g., 17.46 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL) to minimize weighing errors.

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[4][9]

    • If precipitation persists, the solution may be gently warmed to 37°C for a short period, followed by vortexing or sonication.[9] The solution should be completely clear and free of particulates.

  • Storage and Handling:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[2]

    • Store these aliquots at -20°C for short-term storage or -80°C for long-term stability .[2] Protect from light.

Workflow Visualization

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Solution is Clear store 6. Store at -80°C aliquot->store G cluster_working Working Solution Preparation thaw 1. Thaw 10 mM Stock Aliquot intermediate 2. Create Intermediate Dilution (e.g., 200 µM in Media) thaw->intermediate final_compound 3a. Prepare Final Working Solution (e.g., 10 µM) intermediate->final_compound final_vehicle 3b. Prepare Vehicle Control Solution intermediate->final_vehicle Use DMSO instead of stock treat 4. Add to Cells final_compound->treat final_vehicle->treat

Caption: Serial dilution workflow for working solutions.

Quality Control and Troubleshooting

A self-validating protocol includes steps to anticipate and resolve common issues.

Table 4: Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient agitation or compound has low solubility even in DMSO.Increase sonication time/intensity. [9]Gently warm the solution to 37°C. [9]If it still fails, the desired stock concentration may be too high.
Precipitate forms when stock is diluted in aqueous media. The compound is "crashing out" of solution as the solvent polarity increases. This is a common phenomenon. [9]Vortex or sonicate the diluted solution briefly; the precipitate often re-dissolves. [9]Prepare dilutions in media containing serum, as proteins can help maintain solubility. [10]For extremely difficult compounds, a multi-step protocol involving serum may be necessary. [11]
Inconsistent results between experiments. Degradation of stock solution due to multiple freeze-thaw cycles. Pipetting errors during dilution.Always use single-use aliquots for stock solutions. [2]Always use an intermediate dilution step to improve accuracy. [4]Ensure pipettes are calibrated.

References

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]

  • Al-Samydai, A., Al-Mamoori, F., Al-Jumaili, A., & Abdel-Daim, M. M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Do, T. H. T., Nguyen, T. C. T., Le, T. H., & Le, T. M. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Rodrigues, F. T., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • Appchem. (n.d.). (2-Chloro-4-methoxypyrimidin-5-yl)methanol. [Link]

  • Camacho, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: (2-Chloro-4-methoxypyrimidin-5-yl)methanol as a Versatile Precursor in Pyrimidine Drug Discovery

Introduction: The Pyrimidine Scaffold and the Strategic Value of a Trifunctional Precursor The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold and the Strategic Value of a Trifunctional Precursor

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically essential molecules and approved therapeutics.[1] Its structural similarity to the purine bases of DNA and RNA allows pyrimidine derivatives to effectively interact with a wide range of biological targets, most notably protein kinases.[1] The ability of the pyrimidine ring to form critical hydrogen bonds within the ATP-binding site has made it a foundational component of numerous kinase inhibitors used in oncology.

This guide focuses on (2-Chloro-4-methoxypyrimidin-5-yl)methanol , a trifunctional building block designed for efficient and divergent synthesis of complex pyrimidine derivatives. Each functional group on this precursor serves a distinct and strategic purpose:

  • The 2-Chloro Group: The pyrimidine ring's electron-deficient nature, caused by its two nitrogen atoms, activates the chlorine atom for nucleophilic aromatic substitution (SNAr) .[2][3] This position is the primary reactive handle for introducing diverse amine-containing side chains, which are crucial for modulating potency and selectivity against target proteins.

  • The 4-Methoxy Group: This group influences the electronic properties of the pyrimidine ring and can serve as a secondary site for modification or as a stable feature that enhances binding interactions.

  • The 5-Hydroxymethyl Group: This primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or a carboxylic acid. This opens up a second dimension of chemical diversification, allowing for the introduction of new pharmacophoric elements through reductive amination, amide coupling, or esterification.

By offering three distinct points for chemical modification, (2-Chloro-4-methoxypyrimidin-5-yl)methanol provides researchers with a powerful tool to rapidly construct libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Physicochemical Properties of the Precursor

A summary of the key identifiers and properties for (2-Chloro-4-methoxypyrimidin-5-yl)methanol is provided below.

PropertyValue
IUPAC Name (2-chloro-4-methoxypyrimidin-5-yl)methanol[4]
CAS Number 1591828-63-5
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
SMILES Clc1nc(OC)cc(CO)n1
Appearance Off-white to white solid (typical)

Synthesis Protocol for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

While not widely available in a single step, the target precursor can be reliably synthesized in a two-step sequence from a known pyrimidine ester intermediate. This pathway involves the formation of a 5-carboxyethylpyrimidine followed by a selective reduction of the ester.

Conceptual Synthetic Workflow

cluster_0 Step 1: Synthesis of Ester Intermediate cluster_1 Step 2: Reduction to Alcohol start 2-Methylthio-4-chloro-pyrimidine-5-carboxyethyl ester inter1 2-Methylthio-4-methoxy-pyrimidine-5-carboxyethyl ester start->inter1 NaOMe, MeOH inter2 Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate inter1->inter2 SO₂Cl₂, DCM final (2-Chloro-4-methoxypyrimidin-5-yl)methanol inter2->final LiAlH₄, THF

Caption: Proposed two-step synthesis of the target precursor.

Step 1: Synthesis of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

This procedure is adapted from established methods for the synthesis of substituted 2-chloropyrimidines.[5] It begins with a commercially available 2-methylthio-4-chloropyrimidine, which undergoes methoxide substitution followed by oxidative chlorination of the methylthio group.

Protocol:

  • Methoxide Substitution: To a solution of ethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate (1.0 eq) in methanol (MeOH), add sodium methoxide (NaOMe, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis confirms the consumption of the starting material.

  • Work-up: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield ethyl 2-(methylthio)-4-methoxypyrimidine-5-carboxylate.

  • Oxidative Chlorination: Dissolve the crude product from the previous step in dichloromethane (DCM) and cool to 0 °C. Slowly add sulfuryl chloride (SO₂Cl₂, ~10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up and Purification: Carefully pour the reaction mixture into ice water. Extract three times with DCM. Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate.[5]

Step 2: Reduction of the Ester to (2-Chloro-4-methoxypyrimidin-5-yl)methanol

This protocol uses lithium aluminum hydride (LiAlH₄) to selectively reduce the ester functionality to a primary alcohol.[6]

Protocol:

  • Reaction Setup: To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the target compound, (2-Chloro-4-methoxypyrimidin-5-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: Protocols and Strategies

The true utility of (2-Chloro-4-methoxypyrimidin-5-yl)methanol lies in its capacity for divergent synthesis. The following protocols outline key transformations.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This is the most common and critical reaction for this precursor, enabling the installation of key recognition elements for protein binding. The electron-withdrawing pyrimidine ring facilitates the addition-elimination mechanism.[2][3]

Protocol for SNAr with an Amine:

  • Reaction Setup: In a reaction vial, dissolve (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a suitable solvent such as isopropanol, N,N-Dimethylformamide (DMF), or 1-pentanol.

  • Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to between 80 °C and 140 °C. The optimal temperature and time depend on the nucleophilicity of the amine and the solvent used. Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography or recrystallization.

Strategy 2: Oxidation of the 5-Hydroxymethyl Group

Oxidizing the C5-methanol creates new electrophilic centers for subsequent diversification.

Protocol A: Oxidation to Aldehyde

  • Reagents: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM. Add Dess-Martin periodinane (DMP, 1.5 eq).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is often used immediately in the next step.

Protocol B: Oxidation to Carboxylic Acid

  • Reagents: Dissolve the starting alcohol (1.0 eq) in a mixture of acetone and water. Cool to 0 °C.

  • Reaction: Add Jones reagent (CrO₃/H₂SO₄) dropwise until a faint orange color persists. Stir at 0 °C to room temperature for 2-4 hours.

  • Work-up: Quench the reaction with isopropanol until the solution turns green. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Case Study: Conceptual Synthesis of a Pyrimidine-Based Kinase Inhibitor

This section illustrates how the precursor can be used in a logical sequence to build a potential kinase inhibitor.

Synthetic Pathway Visualization

Precursor (2-Chloro-4-methoxypyrimidin-5-yl)methanol Step1_Product Step 1 Product: (2-(R¹-amino)-4-methoxypyrimidin-5-yl)methanol Precursor->Step1_Product SₙAr Reaction (Protocol 4.1) Amine R¹-NH₂ (e.g., Aniline derivative) Amine->Step1_Product Step2_Product Step 2 Product: 2-(R¹-amino)-4-methoxypyrimidine-5-carbaldehyde Step1_Product->Step2_Product Oxidation (Protocol 4.2A) Target Final Target Molecule: Kinase Inhibitor Scaffold Step2_Product->Target Reductive Amination Amine2 R²-NH₂ (e.g., Solubilizing group) Amine2->Target

Caption: Multi-step synthesis of a hypothetical kinase inhibitor.

  • Step 1: SNAr Reaction. The precursor, (2-Chloro-4-methoxypyrimidin-5-yl)methanol, is reacted with a primary aniline derivative (R¹-NH₂) using the SNAr protocol (4.1) to install the core hinge-binding motif.

  • Step 2: Oxidation. The resulting alcohol is oxidized to the corresponding aldehyde using Protocol 4.2A. This transformation unmasks a new reactive site without disturbing the newly formed C-N bond.

  • Step 3: Reductive Amination. The aldehyde is then reacted with a second amine (R²-NH₂), which may contain a solubilizing group, in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), to form the final target molecule.

This three-step sequence demonstrates the efficiency and modularity afforded by the precursor, allowing for the systematic exploration of chemical space at two different positions on the pyrimidine scaffold.

Summary of Key Methodologies & Troubleshooting

Reaction TypeKey ReagentsSolvent(s)Temp. (°C)Common Issues & Solutions
SNAr (Amine) Amine, DIPEA or K₂CO₃Isopropanol, DMF80-140Low Yield: Increase temperature; switch to a more polar solvent (DMF); ensure base is anhydrous and sufficient.
Oxidation (Aldehyde) Dess-Martin PeriodinaneDCMRoom Temp.Over-oxidation: Use fresh DMP; monitor reaction closely and quench upon completion. Incomplete: Ensure anhydrous conditions.
Reduction (Ester) LiAlH₄Anhydrous THF0Ring Reduction: Add ester solution slowly to LiAlH₄ at 0 °C to avoid over-reduction of the pyrimidine ring.[6]

Conclusion

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly valuable and versatile precursor for modern drug discovery. Its trifunctional nature—a reactive chlorine for SNAr, a modifiable methoxy group, and a versatile hydroxymethyl group—provides an ideal platform for the divergent synthesis of complex pyrimidine-based molecules. The protocols and strategies outlined in this guide demonstrate a logical and efficient approach to leveraging this building block, enabling medicinal chemists to rapidly generate novel compounds and accelerate the development of new therapeutics.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • BenchChem. (n.d.). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • Chemsrc. (n.d.). (2-chloro-4-methoxypyrimidin-5-yl)methanol. Retrieved from [Link]

  • Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • BenchChem. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Google Patents. (2009). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 638-640. Available from: [Link]

  • Redrejo-Rodríguez, M., et al. (2011). New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. PLOS ONE, 6(7), e21039. Available from: [Link]

  • da Silva, E. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3899. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Zhang, J., et al. (2015). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 44(2), 524-531. Available from: [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Archives of Applied Science Research, 3(5), 492-498.
  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]

  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70-77. Available from: [Link]

  • Smith, D. L., & Elving, P. J. (1961). ELECTROCHEMICAL REDUCTION OF PYRIMIDINE, CYTOSINE AND RELATED COMPOUNDS: POLAROGRAPHY AND MACROSCALE ELECTROLYSIS. Report No. 63. OSTI.GOV. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Substrate Profiling (2-Chloro-4-methoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Substrate Profiling

(2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) is a highly versatile, functionalized heterocyclic building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1] and targeted cytotoxic agents for HIV-infected cells[2].

Successfully utilizing this building block in Palladium-catalyzed cross-coupling reactions requires navigating the unique electronic and steric microenvironment of the pyrimidine core:

  • C2-Electrophilicity: The two adjacent electronegative nitrogen atoms exert a strong electron-withdrawing effect, making the C2-Cl bond highly activated toward oxidative addition by Pd(0)[3].

  • C4-Methoxy Modulation: The methoxy group provides resonance donation (+M) that slightly tempers the ring's electrophilicity while introducing steric bulk ortho to the reaction site, necessitating careful ligand selection.

  • C5-Hydroxymethyl Challenge: The unprotected primary alcohol (-CH₂OH) poses a chemoselectivity challenge. Strong bases can deprotonate this moiety, leading to alkoxide-driven catalyst poisoning or side reactions.

This guide provides field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig couplings with this substrate, prioritizing mechanistic causality over empirical guesswork.

Reaction Pathways & Strategic Design

The versatility of the 2-chloropyrimidine core allows for divergent synthetic pathways. Below is the strategic mapping of cross-coupling trajectories for (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Pathways SM (2-Chloro-4-methoxypyrimidin-5-yl)methanol Electrophilic Core Suzuki Suzuki-Miyaura Boronic Acids SM->Suzuki Pd(0), K2CO3 Dioxane/H2O Buchwald Buchwald-Hartwig Amines SM->Buchwald Pd(0), Cs2CO3 t-AmOH Sonogashira Sonogashira Terminal Alkynes SM->Sonogashira Pd(0), CuI, Et3N DMF Prod1 2-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 2-Amino Derivatives Buchwald->Prod2 Prod3 2-Alkynyl Derivatives Sonogashira->Prod3

Fig 1: Divergent Pd-catalyzed cross-coupling pathways for the pyrimidine building block.

Quantitative Optimization Matrix

To establish a robust process, the selection of catalyst, ligand, base, and solvent must be harmonized. The following table summarizes the optimized parameters based on the mechanistic requirements of the substrate[4].

Reaction TypeCatalyst/Ligand SystemBase SelectionSolvent SystemMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)dppf provides a wide bite angle (99°) accelerating reductive elimination. K₂CO₃ is mild enough to tolerate the free -OH group without forming an alkoxide.
Buchwald-Hartwig Pd₂(dba)₃ / XPhos (2-5 mol%)Cs₂CO₃ (2.0 eq)t-Amyl Alcohol or DioxaneXPhos (bulky, electron-rich) prevents the formation of inactive Pd-bis(amine) complexes. Cs₂CO₃ avoids the deprotonation of the C5-hydroxymethyl group (unlike NaOtBu).
Sonogashira Pd(PPh₃)₄ / CuI (5 mol%)Et₃N (Solvent/Base)DMF / Et₃N (1:1)CuI facilitates the formation of the copper acetylide. Et₃N acts as both the base and co-solvent, maintaining a mild pH profile.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Tolerating the Free Hydroxyl)

Objective: Forge a C-C bond at the C2 position using aryl or alkyl boronic acids.

Mechanistic Causality: The addition of water to the solvent system is not merely for solubility; it is mechanistically required to activate the boronic acid via the formation of a reactive boronate complex, which undergoes transmetalation significantly faster than the neutral boronic acid[3].

Step-by-Step Procedure:

  • Charge the Reactor: To an oven-dried Schlenk flask, add (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq, 1.0 mmol, 174.6 mg), the desired boronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol, 345 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg). Causality: Adding the catalyst before degassing prevents airborne moisture from degrading the Pd(II) pre-catalyst prior to solvent introduction.

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL). Immediately subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure N₂ for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (Suzuki side-reaction).

  • Reaction Execution: Heat the mixture to 85°C under N₂ for 4-6 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation metric: Look for the disappearance of the characteristic chlorine isotopic cluster (M / M+2 ratio of 3:1 at m/z 175/177). The appearance of the coupled product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Forge a C-N bond at the C2 position using primary or secondary amines.

Mechanistic Causality: The C4-methoxy group creates a sterically demanding environment adjacent to the C2-Cl bond. Using a highly active, bulky biaryl phosphine ligand like XPhos ensures that the palladium center remains monoligated (L-Pd(0)), which is the active species for oxidative addition into the sterically hindered C-Cl bond.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq, 1.0 mmol), the amine (1.2 eq, 1.2 mmol), Pd₂(dba)₃ (0.02 eq, 0.02 mmol, 18.3 mg), XPhos (0.04 eq, 0.04 mmol, 19.1 mg), and anhydrous Cs₂CO₃ (2.0 eq, 2.0 mmol, 651 mg).

  • Solvent Addition: Add anhydrous t-Amyl alcohol (5.0 mL). Causality: t-Amyl alcohol is chosen over toluene because its polarity helps solubilize the polar pyrimidine substrate and the inorganic base, while its steric bulk prevents it from participating in competing nucleophilic attacks.

  • Reaction Execution: Seal the vial and heat to 100°C for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM/MeOH 9:1). The starting material is UV-active (254 nm). A complete shift in Rf and a change in the UV absorption profile indicates the disruption of the C2-Cl system and the formation of the C2-N bond.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble inorganic salts and palladium black. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase HPLC if the resulting aminopyrimidine is highly polar.

Catalytic Cycle & Kinetic Bottlenecks

Understanding the kinetic flow of the reaction ensures rapid troubleshooting. For the Suzuki-Miyaura coupling of this specific substrate, the catalytic cycle operates as follows:

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Cl)L_2] Pd0->OxAdd + Pyrimidine Substrate (Fast due to C2-Cl activation) TransMet Transmetalation Complex [Pd(II)(Ar)(R)L_2] OxAdd->TransMet + R-B(OH)2 / Base (Base prevents -OH interference) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura coupling highlighting substrate-specific kinetics.

Troubleshooting the Cycle:

  • Stalled at Oxidative Addition: Rarely an issue with 2-chloropyrimidines due to their high electrophilicity. If unreacted starting material remains, the Pd(0) catalyst has likely precipitated (palladium black) due to oxygen ingress.

  • Stalled at Transmetalation (Protodeboronation): If the boronic acid is consumed but the starting material remains, the boronic acid is undergoing competitive protodeboronation. Solution: Lower the reaction temperature to 60°C or switch to a more stable organoboron species, such as a potassium trifluoroborate salt[3].

References

The protocols and mechanistic rationales detailed in this application note are grounded in authoritative literature and patent data regarding the synthesis and functionalization of pyrimidine derivatives.

  • US Patent 10,189,831 B2 - Non-nucleoside reverse transcriptase inhibitors. Details the synthesis of (2-chloro-4-methoxypyrimidin-5-yl)methanol via DIBAL-H reduction and its subsequent palladium-catalyzed transformations. 1

  • WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against HIV infected cells. Demonstrates the direct Suzuki cross-coupling of (2-chloro-4-methoxypyrimidin-5-yl)methanol with methylboronic and vinylboronic acids. 2

  • The Journal of Organic Chemistry (ACS Publications) - Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Provides foundational kinetic data on the reactivity of the 2-chloropyrimidine core in cross-coupling methodologies. 3

  • ChemRxiv - Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. Discusses the optimization of ligand systems for overcoming heteroatom coordination during the cross-coupling of 2-chloropyrimidines. 4

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). The described method is developed to separate the main component from its potential impurities and degradation products, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a substituted pyrimidine derivative utilized in the synthesis of various therapeutic agents. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral and anticancer properties.[4] The analytical monitoring of such intermediates is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][5]

This document provides a comprehensive guide for the development and validation of an HPLC method suitable for the routine analysis and stability assessment of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Method Development

The primary objective of this method development was to achieve adequate separation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol from any potential process-related impurities and degradation products that might arise during synthesis or storage.

Physicochemical Properties of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

A foundational understanding of the analyte's physicochemical properties is crucial for selecting the appropriate chromatographic conditions.

PropertyValue
Chemical Formula C6H7ClN2O2
Molecular Weight 174.59 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol and acetonitrile
UV max ~254 nm
Chromatographic Conditions

Based on the properties of the analyte and general knowledge of analyzing pyrimidine derivatives, a reversed-phase HPLC method was developed.[4][5]

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and widely used for separating a broad range of non-polar to moderately polar compounds.[6]
Mobile Phase A: AcetonitrileB: Water with 0.1% Phosphoric AcidA mixture of acetonitrile and water is a common mobile phase for RP-HPLC.[7] The addition of phosphoric acid helps to improve peak shape and retention for polar compounds.[6]
Elution Mode GradientA gradient elution is often necessary to effectively separate impurities with varying polarities from the main analyte peak.[6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[6]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection Wavelength 254 nmBased on the UV spectrum of the analyte.
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Method Development Workflow

The development of this HPLC method followed a logical progression to ensure a robust and reliable analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Selection A->B C Initial Chromatographic Run B->C D Gradient Optimization C->D Assess Initial Separation E Flow Rate & Temperature Adjustment D->E F Peak Purity Assessment E->F G Forced Degradation Studies F->G Confirm Stability-Indicating Nature H Validation Protocol Execution (ICH) G->H I Method Finalization H->I ValidationWorkflow cluster_validation Method Validation Protocol A Specificity / Forced Degradation B Linearity & Range A->B H Final Validation Report C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F G System Suitability F->G H_invis End Method Validated H->End H_invis->H Start Start Validation Start->A

Sources

Application

Application Notes and Protocols for In Vivo Studies of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Authored by: Senior Application Scientist, Advanced Pharmaceutical Sciences Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing strategies and formulation development for the novel compound, (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of pharmaceutical sciences and preclinical research to propose a robust framework for its investigation. The protocols herein are designed to be self-validating, emphasizing a systematic approach to formulation screening, dose vehicle selection, and subsequent pharmacokinetic evaluation.

Introduction: Understanding the Molecule and the Challenge

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a heterocyclic compound with a pyrimidine core, a scaffold prevalent in a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2][3] The presence of a chloro- and a methoxy- group, along with a hydroxymethyl substituent, suggests a molecule with moderate lipophilicity and potential for hydrogen bonding. However, crystalline small molecules, often referred to as "brick-dust" molecules, frequently exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[4] This document will therefore focus on strategies to overcome this anticipated challenge.

Physicochemical Properties (Predicted and Known):

PropertyValue/PredictionSource
Molecular FormulaC6H7ClN2O2[5]
Molecular Weight174.585 g/mol [5]
Aqueous SolubilityLikely lowInferred from structure
LogPPredicted ~1.5[6]
pKaNot available-

Strategic Formulation Development for Oral Administration

The primary goal of formulation development for a likely poorly soluble compound like (2-Chloro-4-methoxypyrimidin-5-yl)methanol is to enhance its dissolution and absorption in the gastrointestinal tract.[7][8][9] A tiered screening approach is recommended to identify a suitable formulation for preclinical studies.

Formulation Screening Workflow

The following diagram outlines a systematic approach to screen for an appropriate oral formulation.

Formulation_Screening_Workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Prototyping cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: Lead Formulation Selection A Determine aqueous solubility (PBS pH 7.4) B Screen solubility in common GRAS excipients A->B If solubility < 10 µg/mL C Simple solutions/co-solvents B->C D Surfactant-based formulations (micellar solutions) B->D E Amorphous Solid Dispersions (ASD) B->E F Lipid-based formulations (SEDDS) B->F G Kinetic solubility & precipitation studies C->G D->G E->G F->G H In vitro dissolution testing G->H I Select lead formulation for in vivo studies based on solubility, stability, and ease of preparation H->I

Caption: A systematic workflow for oral formulation screening.

Common Vehicle Systems for Preclinical Oral Dosing

The choice of vehicle is critical and depends on the physicochemical properties of the compound and the objectives of the study.[10] Below is a table summarizing potential vehicle systems.

Vehicle TypeCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in waterSimple, well-tolerated, suitable for compounds with moderate solubility.Not suitable for very poorly soluble compounds.
Co-solvent System 20% Solutol® HS 15 in waterCan significantly increase solubility.Potential for in vivo precipitation upon dilution.
Lipid-Based System 30% Cremophor® EL, 30% Propylene Glycol, 40% WaterEnhances lymphatic absorption, good for lipophilic drugs.Can be complex to prepare and may have its own biological effects.
Cyclodextrin Complex 10-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to increase solubility, generally well-tolerated.[9]Can be viscosity-limiting at high concentrations.

In Vivo Dosing Protocols

All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.[11][12][13]

Protocol for a Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of (2-Chloro-4-methoxypyrimidin-5-yl)methanol following oral and intravenous administration.

Materials:

  • (2-Chloro-4-methoxypyrimidin-5-yl)methanol

  • Selected oral formulation vehicle

  • IV formulation vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • Sprague-Dawley rats (male, 200-250 g) with jugular vein cannulation

  • Dosing gavage needles and syringes

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the oral and IV formulations of (2-Chloro-4-methoxypyrimidin-5-yl)methanol at the desired concentrations.

  • Dosing:

    • Oral (PO) Group (n=3-5): Administer a single oral dose (e.g., 10 mg/kg) via gavage.

    • Intravenous (IV) Group (n=3-5): Administer a single IV bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at the following time points:

    • PO Group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • IV Group: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Dose Escalation and Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Procedure:

  • Administer a starting dose (e.g., 50 mg/kg) to a small group of animals (n=3).

  • Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for 7-14 days.

  • If no significant toxicity is observed, escalate the dose in a new group of animals (e.g., 100 mg/kg).

  • Continue this dose escalation until signs of toxicity are observed, which will help in defining the MTD.[14]

Bioanalytical Method for Plasma Sample Analysis

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic analysis.[15][16][17] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[15][18]

Protocol for LC-MS/MS Method Development

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in plasma.

Workflow:

LCMS_Method_Development A Compound Tuning (MS/MS Optimization) B Chromatographic Method Development (LC) A->B C Sample Preparation (Protein Precipitation) B->C D Method Validation (FDA/ICH Guidelines) C->D E Sample Analysis D->E

Caption: Workflow for LC-MS/MS bioanalytical method development.

Key Steps:

  • Tuning and Optimization (MS/MS): Infuse a standard solution of (2-Chloro-4-methoxypyrimidin-5-yl)methanol into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energy.

  • Chromatography (LC): Develop a chromatographic method to achieve good peak shape and separation from endogenous plasma components. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Sample Preparation: Protein precipitation is a simple and effective method for plasma sample cleanup. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[15]

Data Analysis and Interpretation

Pharmacokinetic parameters should be calculated using non-compartmental analysis software. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion

The successful in vivo evaluation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol hinges on a well-defined and scientifically sound formulation and dosing strategy. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to navigate the challenges associated with preclinical development of this and similar pyrimidine-based compounds. A systematic approach to formulation, coupled with robust bioanalytical methods, will ensure the generation of high-quality, reproducible data to inform further development.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • Excipients for Small Molecule Delivery. Croda Pharma. [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026). ResolveMass Laboratories Inc. [Link]

  • What Are Excipients? 9 Common Examples. (2024). Colorcon. [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (2011). Taylor & Francis. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026). ResearchGate. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Small Molecule Bioanalysis. BioAgilytix Labs. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025). ajprd. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Springer. [Link]

  • (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Appchem. [Link]

  • Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. (2020). Journal of Medicinal Chemistry. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. (2026). PubMed. [Link]

  • (2-chloro-4-methoxypyrimidin-5-yl)methanol. Chem-Impex. [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (2025). ResearchGate. [Link]

  • 2-Chloro-4-methoxypyrimidine. PubChem. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • (2-chloropyrimidin-5-yl)methanol. Chemsrc. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

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Method

Utilizing (2-Chloro-4-methoxypyrimidin-5-yl)methanol in nucleoside analog synthesis

Application Notes & Protocols Topic: Utilizing (2-Chloro-4-methoxypyrimidin-5-yl)methanol in Nucleoside Analog Synthesis Preamble: The Strategic Importance of Functionalized Pyrimidines in Drug Discovery Nucleoside analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Utilizing (2-Chloro-4-methoxypyrimidin-5-yl)methanol in Nucleoside Analog Synthesis

Preamble: The Strategic Importance of Functionalized Pyrimidines in Drug Discovery

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2][3] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cellular genetic material. The structural diversity of these analogs is key to overcoming drug resistance and enhancing therapeutic efficacy.[2] The synthesis of these complex molecules hinges on the availability of versatile and strategically functionalized heterocyclic building blocks.

(2-Chloro-4-methoxypyrimidin-5-yl)methanol emerges as a highly valuable precursor in this context. Its unique trifunctional nature—a reactive chlorine atom, a methoxy group, and a primary alcohol—provides a robust scaffold for the construction of a wide array of pyrimidine-based nucleoside analogs. The chlorine at the C2 position serves as an excellent leaving group for coupling reactions, the methoxy group at C4 modulates the electronic properties of the pyrimidine ring, and the hydroxymethyl group at C5 offers a convenient handle for attaching or building the sugar-mimicking moiety. This guide provides an in-depth exploration of the chemical properties of (2-Chloro-4-methoxypyrimidin-5-yl)methanol and detailed protocols for its application in the synthesis of novel nucleoside analogs.

Physicochemical Profile and Reactivity Landscape

A thorough understanding of the physicochemical properties of (2-Chloro-4-methoxypyrimidin-5-yl)methanol is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 1591828-63-5Appchem[4]
Molecular Formula C6H7ClN2O2Appchem[4]
Molecular Weight 174.59 g/mol Appchem[4]
SMILES OCC1C(OC)=NC(Cl)=NC=1Appchem[4]
IUPAC Name (2-chloro-4-methoxypyrimidin-5-yl)methanolPubChem[5]

The reactivity of this molecule is governed by its three key functional groups:

  • 2-Chloro Group: This is the primary site for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group for reactions with amines, thiols, and other nucleophiles. This is the key position for introducing the nitrogen of a sugar amine or other side chains.

  • 4-Methoxy Group: The methoxy group is relatively stable but can be displaced by strong nucleophiles under harsh conditions. It also influences the regioselectivity of reactions on the pyrimidine ring.

  • 5-Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid for further elaboration, or it can be converted into a leaving group (e.g., a tosylate or mesylate) to facilitate coupling with a nucleophilic "sugar" precursor. Alternatively, it can be used directly in etherification reactions.

Caption: Structure of (2-Chloro-4-methoxypyrimidin-5-yl)methanol with key reactive sites.

Synthetic Strategies for Nucleoside Analog Construction

The synthesis of nucleoside analogs using (2-Chloro-4-methoxypyrimidin-5-yl)methanol typically follows a convergent approach, where the pyrimidine base and the "sugar" moiety are synthesized separately and then coupled. The specific strategy depends on whether the C5-hydroxymethyl group is used to form a C-N or C-O bond with the sugar analog.

Strategy A: Coupling via the C5-Hydroxymethyl Group

This is a common approach for synthesizing acyclic nucleoside analogs where the sugar ring is replaced by an aliphatic chain.

Workflow_A start (2-Chloro-4-methoxy pyrimidin-5-yl)methanol activate Activation of Hydroxymethyl Group (e.g., Tosylation) start->activate TsCl, Pyridine couple Nucleophilic Substitution with Sugar Analog (e.g., Amino-sugar) activate->couple H-Sugar-Nu, Base modify Optional Modification at C2 Position couple->modify R-NH2, heat deprotect Deprotection modify->deprotect final Final Nucleoside Analog deprotect->final

Caption: General workflow for acyclic nucleoside analog synthesis.

Strategy B: Coupling via the C2-Chloro Position

This strategy is more traditional and mimics the natural N-glycosidic bond formation. It is suitable for synthesizing both cyclic and acyclic analogs where the sugar moiety contains a nucleophilic group (typically an amine) that displaces the C2-chloro group.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of an Acyclic Nucleoside Analog via C5-Hydroxymethyl Activation

This protocol details the synthesis of a generic acyclic nucleoside analog where an amino-alcohol side chain is attached at the C5 position.

Step 1a: Activation of the 5-Hydroxymethyl Group (Tosylation)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by the amino group of the side chain.

  • Materials:

    • (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq)

    • p-Toluenesulfonyl chloride (1.2 eq)

    • Anhydrous Pyridine or Triethylamine (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve (2-Chloro-4-methoxypyrimidin-5-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the tosylated intermediate.

Step 1b: Coupling with an Amino-Alcohol Side Chain

  • Rationale: A base such as potassium carbonate is used to deprotonate the amine of the side chain, making it a more potent nucleophile to displace the tosylate group.

  • Materials:

    • Tosylated intermediate from Step 1a (1.0 eq)

    • Amino-alcohol (e.g., 2-aminoethanol) (1.5 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the tosylated intermediate in anhydrous DMF.

    • Add the amino-alcohol and potassium carbonate to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to obtain the desired acyclic nucleoside analog.

Step 1c: (Optional) Displacement of the 2-Chloro Group

  • Rationale: The 2-chloro position can be further functionalized to introduce additional diversity. For example, reaction with ammonia or an amine can yield the corresponding 2-amino derivative, which often mimics natural nucleosides more closely.

  • Materials:

    • Product from Step 1b (1.0 eq)

    • Ammonia in methanol (7N solution) or desired amine

    • Sealed reaction vessel

  • Procedure:

    • Dissolve the product from Step 1b in a methanolic ammonia solution in a sealed pressure vessel.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final 2-amino acyclic nucleoside analog.

Trustworthiness and Self-Validation: In-Process Controls

To ensure the reliability and reproducibility of these synthetic protocols, a series of in-process controls are essential:

  • TLC Monitoring: At each stage, TLC should be used to monitor the consumption of starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps determine the appropriate time for work-up.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be performed on all intermediates and the final product to confirm their structure. The disappearance of the starting material's characteristic peaks and the appearance of new peaks corresponding to the product provide definitive structural evidence.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compound.

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological testing.

Conclusion: A Versatile Tool for Medicinal Chemistry

(2-Chloro-4-methoxypyrimidin-5-yl)methanol represents a powerful and versatile building block for the synthesis of novel nucleoside analogs. Its well-defined reactivity allows for the systematic and predictable construction of a diverse library of compounds for screening in antiviral and anticancer drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material.

References

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). PMC. Available at: [Link]

  • The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthetic strategies for pyrimidine nucleoside analogs. (2019). ResearchGate. Available at: [Link]

  • Abrams, H. M., Ho, L., & Chu, S. H. (1981). Synthesis of pyrimidine acyclonucleosides. Journal of Heterocyclic Chemistry, 18(5), 947–951. Available at: [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. (2022). PMC. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). ResearchGate. Available at: [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2022). RSC Publishing. Available at: [Link]

  • Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogs. (1995). ACS Publications. Available at: [Link]

  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. (2024). MDPI. Available at: [Link]

  • 2-Chloro-4-methoxypyrimidine. PubChem. Available at: [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. Available at: [Link]

  • 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. Available at: [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents.
  • (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Appchem. Available at: [Link]

  • (2-chloro-4-methoxypyrimidin-5-yl)methanol. PubChem. Available at: [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine. (2009). Google Patents.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC. Available at: [Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). MDPI. Available at: [Link]

  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues. (2002). PubMed. Available at: [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2-Chloro-4-methoxypyrimidin-5-yl)methanol Synthesis

Welcome to the Technical Support Center. Synthesizing (2-Chloro-4-methoxypyrimidin-5-yl)methanol presents unique chemoselectivity challenges due to the highly activated nature of the pyrimidine core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (2-Chloro-4-methoxypyrimidin-5-yl)methanol presents unique chemoselectivity challenges due to the highly activated nature of the pyrimidine core. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers and drug development professionals maximize reaction yield and purity.

Section 1: Causality & Troubleshooting FAQs

Q1: Why am I observing massive dechlorination at the C2 position during the reduction of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate? The Causality: The pyrimidine ring is highly electron-deficient, and the C2 position—flanked by two electronegative nitrogen atoms—is exceptionally electrophilic. When using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH₄), the hydride not only attacks the C5-carboxylate but also competitively displaces the C2-chlorine via reductive cleavage or a nucleophilic aromatic substitution (SNAr) pathway. The Solution: You must attenuate the hydride's nucleophilicity. Switch to Diisobutylaluminum hydride (DIBAL-H) and strictly maintain the reaction temperature at -78 °C[1]. DIBAL-H acts primarily as an electrophilic reducing agent, coordinating to the carbonyl oxygen before hydride transfer, which kinetically favors the ester reduction over the C2-Cl bond cleavage[2].

Q2: My DIBAL-H reduction is complete, but I get a stubborn, gelatinous emulsion during aqueous workup. How do I recover my product without losing yield? The Causality: Unquenched aluminum species react with water to form insoluble, polymeric aluminum hydroxide (Al(OH)₃) gels. These gels trap the polar (2-Chloro-4-methoxypyrimidin-5-yl)methanol product, making solvent extraction nearly impossible and drastically reducing the isolated yield. The Solution: Implement a Rochelle's salt (potassium sodium tartrate) workup. The tartrate anions act as bidentate ligands, chelating the Al³⁺ ions to form highly water-soluble aluminum-tartrate complexes. Quench the reaction with a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature for 4 to 12 hours until the organic and aqueous layers become completely clear and distinct.

Q3: I am synthesizing the alcohol via lithium-halogen exchange from 5-bromo-2-chloro-4-methoxypyrimidine. Why is my yield of the intermediate aldehyde so variable? The Causality: 5-bromo-2-chloro-4-methoxypyrimidine contains two distinct halogens. While the C5-Br bond undergoes rapid lithium-halogen exchange with n-BuLi at -78 °C, any localized warming (due to fast addition rates or poor stirring) allows the highly basic n-BuLi to attack the C2-Cl or C4-methoxy positions[3]. Furthermore, the resulting C5-lithio species is prone to protonation if the formylating agent is not strictly anhydrous. The Solution: Ensure the internal temperature never exceeds -70 °C during n-BuLi addition. Use freshly distilled, anhydrous ethyl formate and add it rapidly to trap the kinetic organolithium intermediate before side reactions occur[4].

Section 2: Quantitative Data Summaries

To guide your choice of reagents, the following table summarizes the empirical outcomes of various reduction strategies applied to 2-chloro-4-methoxypyrimidine-5-carboxylate derivatives.

Reducing AgentConditionsChemoselectivity (C5 vs C2)Typical YieldPrimary Failure Mode
DIBAL-H (2.0-2.2 eq)THF, -78 °C to RTExcellent80 - 88%Emulsion during workup if not properly quenched.
NaBH₄ / CaCl₂ EtOH/THF, 0 °CGood65 - 75%Incomplete reduction; requires precise Lewis acid stoichiometry.
LiAlH₄ THF, 0 °CPoor< 30%Severe dechlorination at the C2 position.
Pd/C, H₂ MeOH, RTVery Poor0%Complete hydrogenolysis of the C2-Cl bond.

Section 3: Standardized Experimental Protocol

Synthesis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol via DIBAL-H Reduction Self-Validating System: This protocol incorporates a visual checkpoint (clear phase separation) to ensure complete aluminum chelation before extraction, guaranteeing maximum yield and preventing false-negative yield reports[1].

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with dry Nitrogen (N₂).

  • Substrate Loading: Dissolve ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate (6.0 g, 27.8 mmol) in anhydrous THF (60 mL)[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reduction: Slowly add DIBAL-H (55.0 mL of a 1.0 M solution in THF, 55.0 mmol) dropwise via a syringe pump over 45 minutes. Maintain internal temperature below -70 °C.

  • Reaction Maturation: Stir at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours[2].

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully add 60 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. Caution: Exothermic with gas evolution.

  • Gel Breakdown: Remove the ice bath. Stir the biphasic mixture vigorously at room temperature for 4 to 12 hours. Validation Check: Proceed to the next step ONLY when the mixture resolves into two distinct, clear liquid phases with no visible gel suspended in the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure alcohol[2].

Section 4: Workflow Visualization

ReactionTroubleshooting A Ethyl 2-chloro-4-methoxypyrimidine- 5-carboxylate B DIBAL-H Addition (THF, -78°C) A->B 2.0 eq DIBAL-H C Quench & Workup B->C Complete Conversion E Issue: Dechlorination (C2-Cl Cleavage) B->E Temp > -50°C D (2-Chloro-4-methoxypyrimidin- 5-yl)methanol C->D Extraction G Issue: Aluminum Emulsion (Low Recovery) C->G H2O/HCl Quench F Fix: Strict Temp Control Avoid LiAlH4 E->F H Fix: Rochelle's Salt Stir 12h at 20°C G->H

Fig 1. Troubleshooting workflow for DIBAL-H reduction of pyrimidine-5-carboxylates.

References

  • Source: google.
  • Source: google.

Sources

Optimization

Technical Support Center: Overcoming (2-Chloro-4-methoxypyrimidin-5-yl)methanol Aqueous Solubility Issues

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of (2-Chloro-4-methoxypyrimidin-5-yl)methanol .

This guide bypasses generic advice to dissect the specific physicochemical barriers of this pyrimidine derivative, providing you with causal explanations and self-validating experimental protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is (2-Chloro-4-methoxypyrimidin-5-yl)methanol so poorly soluble in aqueous media? A1: The poor aqueous solubility is driven by a combination of high crystal lattice energy and localized lipophilicity. The planar pyrimidine ring facilitates strong intermolecular π−π stacking, making it thermodynamically difficult for water molecules to solvate the compound[1],[2]. Furthermore, the substitution of the electron-withdrawing 2-chloro group significantly increases the lipophilicity (LogP) of the scaffold. While the 5-hydroxymethyl group offers a localized dipole and hydrogen-bonding potential, it is sterically and electronically insufficient to overcome the hydrophobic hydration penalty of the halogenated aromatic core.

Q2: Can I lower the pH of my buffer to protonate the pyrimidine ring and increase solubility? A2: Practically, no. While adjusting pH is a common strategy for ionizable compounds[1], the pKa of an unsubstituted pyrimidine conjugate acid is approximately 1.23[3],[4]. The presence of the highly electronegative 2-chloro group further withdraws electron density from the ring nitrogens, decreasing their basicity even more. Therefore, protonation would only occur at a highly acidic, non-physiological pH (< 1.0). For biological assays (typically pH 7.4), the molecule remains entirely unprotonated and lipophilic.

Q3: What are the most effective, biologically compatible formulation strategies for this specific scaffold? A3: Because chemical modification is often not an option when testing a specific active pharmaceutical ingredient (API), formulation strategies must be employed[2]. For in vitro biochemical assays, co-solvent systems (e.g., DMSO or PEG400) are standard. However, for cell-based or in vivo applications where organic solvents induce toxicity, we recommend Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation or miniaturized polymer-drug solid dispersions [5],[6].

Part 2: Logical Troubleshooting Workflow

Use the following decision matrix to select the optimal solubility enhancement strategy based on your experimental constraints.

DecisionMatrix Start Solubility Issue: (2-Chloro-4-methoxypyrimidin-5-yl)methanol Check Evaluate Assay Constraints (Toxicity, pH, Volume) Start->Check Decision Is the assay sensitive to organic solvents? Check->Decision Cosolvent Co-solvent System (e.g., 1-2% DMSO) Decision->Cosolvent No (Biochemical) Decision2 Is long-term stability required? Decision->Decision2 Yes (Cell/In Vivo) Cyclo HP-β-CD Complexation (Thermodynamic Stability) Decision2->Cyclo Yes Polymer Amorphous Solid Dispersion (Kinetic Solubility) Decision2->Polymer No (Rapid Screen)

Caption: Logical decision matrix for selecting the optimal solubility enhancement strategy.

Part 3: Validated Experimental Protocols

A core tenet of rigorous science is that every protocol must be a self-validating system . Do not assume a compound is dissolved simply because the solution appears clear.

Protocol A: HP- β -CD Inclusion Complexation

Causality: HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic 2-chloro-4-methoxypyrimidine core, while its hydrophilic exterior ensures aqueous solvation. This masks the hydrophobic surface area from water, bypassing the lattice energy barrier[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) HP- β -CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of solid (2-Chloro-4-methoxypyrimidin-5-yl)methanol (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours. Why 48 hours? Host-guest complexation is an equilibrium process; sufficient time is required to reach thermodynamic saturation.

  • Clarification: Centrifuge the mixture at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any uncomplexed, suspended drug.

  • Validation Checkpoint (Higuchi-Connors Method): Quantify the dissolved drug via HPLC-UV. To validate the complexation mechanism, perform a phase-solubility study by varying HP- β -CD concentrations (0%, 5%, 10%, 15%, 20%). Plot Drug Concentration vs. HP- β -CD Concentration. An AL​ -type linear plot confirms a stable 1:1 host-guest complexation. If the plot curves downward, the complex is precipitating.

Protocol B: Miniaturized Polymer-Drug Solid Dispersion

Causality: Dispersing the drug in a hydrophilic polymer matrix (like PVP or PVA) disrupts the crystalline lattice. When reconstituted, the polymer prevents rapid recrystallization, trapping the drug in a highly soluble "amorphous" state. This miniaturized approach is highly effective for hydrophobic pyrimidine derivatives[5],[6].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 1 mg of (2-Chloro-4-methoxypyrimidin-5-yl)methanol and 9 mg of Polyvinylpyrrolidone (PVP-K30) in 1 mL of a volatile common solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Dispensing: Aliquot the solution into a 96-well plate (e.g., 10 µL per well, yielding 10 µg of drug per well).

  • Desiccation: Evaporate the solvent under a gentle stream of nitrogen, then place the plate in a vacuum desiccator overnight to form the amorphous solid dispersion film.

  • Reconstitution: Add 100 µL of aqueous buffer (pH 7.4) to each well and agitate for 2 hours at room temperature.

  • Validation Checkpoint (Kinetic Stability): Measure the solution using Dynamic Light Scattering (DLS). The absence of large particulate scattering (>1000 nm) confirms a successful amorphous suspension rather than a recrystallized failure. Monitor absorbance over 24 hours to establish the kinetic solubility window before precipitation occurs.

ProtocolWorkflow Step1 1. Co-dissolve Drug & Polymer in Solvent Step2 2. Dispense into 96-Well Plate Step1->Step2 Step3 3. Evaporate Solvent (Vacuum Desiccation) Step2->Step3 Step4 4. Reconstitute in Aqueous Buffer Step3->Step4 Step5 5. Validate via DLS & HPLC-UV Step4->Step5

Caption: Step-by-step workflow for generating and validating polymer-drug solid dispersions.

Part 4: Quantitative Data & Benchmarks

The table below summarizes the expected solubility enhancements for (2-Chloro-4-methoxypyrimidin-5-yl)methanol across different formulation strategies. Use this to benchmark your own recovery rates.

Formulation StrategyMechanism of EnhancementExpected Solubility LimitAssay CompatibilityStability Profile
Unformulated Drug N/A< 10 µMNone (Precipitates)N/A
1-2% DMSO Co-solvent Solvation by organic modifier50 - 100 µMBiochemical assaysHigh (if sealed)
20% HP- β -CD Host-guest inclusion complex1 - 5 mMCell culture, In vivoHigh (Thermodynamic)
PVP Solid Dispersion Amorphous kinetic trapping0.5 - 2 mMFormulation screeningModerate (Kinetic)

Sources

Troubleshooting

Technical Support Center: Stability and Storage of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible yields or unexpected side reactions when utilizing highly functionalized pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible yields or unexpected side reactions when utilizing highly functionalized pyrimidine building blocks. (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly versatile but chemically sensitive intermediate.

To maintain scientific integrity in your workflows, you must treat storage not as a passive state, but as an active, self-validating system. This guide breaks down the causality behind the compound's degradation and provides field-proven, rigorously controlled protocols to preserve its purity.

Part 1: Core Principles of Degradation (The "Why")

To prevent degradation, we must first understand the mechanistic vulnerabilities of the molecule. (2-Chloro-4-methoxypyrimidin-5-yl)methanol possesses three distinct structural liabilities:

  • The 2-Chloro Pyrimidine Core (Hydrolysis): The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electron-withdrawing effect renders the C2 position highly electrophilic. Upon exposure to ambient moisture, the 2-chloro group readily undergoes a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chloride ion to form a 2-hydroxypyrimidine derivative[1].

  • The 5-Hydroxymethyl Group (Oxidation): Primary alcohols are susceptible to autooxidation. In the presence of atmospheric oxygen, light, or trace transition metals, the hydroxymethyl group can undergo non-radical or free-radical mediated oxidation, converting the primary alcohol into an aldehyde, and subsequently into a carboxylic acid[2].

  • The Heterocyclic Ring (Photodegradation): Like many halogenated pyrimidines, prolonged exposure to ultraviolet (UV) light can induce photolytic cleavage or radical generation, accelerating both oxidation and polymerization pathways[3].

StorageWorkflow cluster_degradation Mechanisms of Degradation cluster_solutions Self-Validating Storage Protocols Compound (2-Chloro-4-methoxypyrimidin-5-yl)methanol Hydrolysis SNAr Hydrolysis (2-Chloro Cleavage) Compound->Hydrolysis Moisture / H2O Oxidation Autooxidation (Primary Alcohol to Aldehyde/Acid) Compound->Oxidation O2 / Free Radicals Photolysis Photolytic Cleavage (Pyrimidine Ring) Compound->Photolysis UV Light Desiccant Store at -20°C with Desiccant (Prevents Hydrolysis) Hydrolysis->Desiccant Mitigated by Argon Argon/Nitrogen Purge (Prevents Oxidation) Oxidation->Argon Mitigated by Amber Amber Glass Vials (Blocks UV Exposure) Photolysis->Amber Mitigated by

Logical diagram of degradation pathways and targeted storage interventions.

Part 2: Troubleshooting FAQs

Q1: I left my compound on the benchtop for a few days, and LC-MS now shows a major impurity with a mass shift of -18 Da. What happened? A: You are observing the hydrolysis of the 2-chloro group. The mass of a chlorine atom (~35 Da) has been replaced by a hydroxyl group (~17 Da), resulting in a net loss of 18 Da. Atmospheric moisture acts as the nucleophile in an SNAr mechanism[1]. To prevent this, the compound must be strictly protected from humidity.

Q2: My NMR spectrum shows an unexpected singlet around 9.8 ppm. Is my batch ruined? A: A singlet in the 9.5–10.0 ppm range strongly indicates the presence of an aldehyde proton. Your primary alcohol has undergone autooxidation[2]. If the degradation is minor (<5%), you may be able to rescue the batch via flash chromatography. Moving forward, you must purge your storage vials with an inert gas (Argon or Nitrogen) to displace oxygen.

Q3: Can I prepare stock solutions in Methanol or Water for long-term storage? A: Absolutely not. Storing 2-chloropyrimidines in protic solvents will inevitably lead to solvolysis over time, especially at room temperature[3]. If you must prepare a stock solution, use anhydrous, amine-free aprotic solvents like DMSO or DMF, and store them at -80°C[4].

Part 3: Standard Operating Procedures (SOPs)

A protocol lacks scientific integrity if it cannot be validated. The following methodologies include built-in validation checkpoints to ensure your compound remains intact.

Protocol 1: Self-Validating Aliquoting and Inert Storage

Repeated freeze-thaw cycles and atmospheric exposure are the primary culprits of degradation.

  • Step 1: Thermal Equilibration. Remove the bulk container from the -20°C freezer and place it in a desiccator. Do not open it. Allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, triggering hydrolysis.

  • Step 2: Aliquoting. Inside a dry box or under a steady stream of dry nitrogen, weigh out single-use aliquots into amber glass vials.

  • Step 3: Inert Gas Purging. Gently purge each vial with Argon gas for 15–20 seconds. Argon is heavier than air and will effectively blanket the solid, displacing oxygen.

  • Step 4: Sealing. Cap the vials immediately using PTFE-lined caps. PTFE is highly impermeable to moisture compared to standard silicone septa.

  • Validation Checkpoint: Weigh one sealed "control" vial accurately to 0.1 mg. Store it alongside your working aliquots. Re-weigh it after 1 month. A weight increase indicates a compromised PTFE seal allowing moisture ingress.

Protocol 2: Stability-Indicating HPLC Method

To trust your compound, you must be able to resolve it from its degradation products.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile.

  • Step 2: Forced Degradation (Control Generation). Take 100 µL of the sample, add 10 µL of 0.1 M NaOH, and let it sit for 30 minutes. This intentionally generates the hydrolyzed 2-hydroxy degradant[3].

  • Step 3: Chromatography. Inject both the pure sample and the stressed sample using the parameters outlined in Table 2.

  • Validation Checkpoint: The method is only validated if the stressed sample shows two distinct, baseline-resolved peaks (the parent compound and the 2-hydroxy degradant). If they co-elute, adjust your gradient before trusting the purity of your main batch.

Part 4: Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Stability Profile

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Risk Factor
Optimal (Long-Term) -20°CArgon / NitrogenAmber Glass (PTFE Cap)> 2 YearsNone
Acceptable (Short-Term) 2–8°CArgon / NitrogenAmber Glass1–3 MonthsSlow Oxidation
Suboptimal (Benchtop) 20–25°CAmbient AirClear Glass< 1 WeekHydrolysis / Oxidation
Solution (Aprotic) -80°CArgon (in DMSO)Amber Glass6 MonthsFreeze-thaw degradation

Table 2: Validated Stability-Indicating HPLC Parameters

ParameterSpecificationRationale
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Standard retention for polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the pyrimidine, improving peak shape.
Mobile Phase B AcetonitrileAprotic organic modifier.
Gradient 5% to 95% B over 15 minutesBroad gradient ensures separation of polar (hydrolyzed) and non-polar degradants.
Detection UV at 254 nmOptimal wavelength for pyrimidine ring absorbance.
References
  • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: CHAPTER 3: Oxidative Degradation Source: Books - The Royal Society of Chemistry URL: [Link]

Sources

Optimization

Troubleshooting impurities during (2-Chloro-4-methoxypyrimidin-5-yl)methanol crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the isolation and purification of (2-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the isolation and purification of (2-Chloro-4-methoxypyrimidin-5-yl)methanol .

This molecule is a critical synthetic intermediate in the development of acylsulfonamide KAT6A inhibitors [1] and non-nucleoside HIV reverse transcriptase inhibitors [2]. However, its polyfunctional nature—specifically the highly activated 2-chloro group and the primary alcohol—makes its crystallization prone to specific impurity profiles and phase separation issues.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my crystallized product consistently contaminated with a 2-hydroxy (pyrimidone) degradant, even when the crude reaction mixture was pure?

The Causality: The pyrimidine ring is highly electron-deficient. The chlorine atom at the 2-position is flanked by two electronegative nitrogen atoms, making it exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). When crystallization is attempted in solvent systems containing trace water (or protic solvents like ethanol) at elevated temperatures to achieve dissolution, the 2-chloro group undergoes rapid hydrolysis to form the thermodynamically stable pyrimidone (2-hydroxy derivative) [3].

The Solution: You must decouple dissolution from hydrolysis. Switch to a strictly anhydrous, non-nucleophilic solvent system (e.g., Ethyl Acetate/Heptane) and limit the maximum dissolution temperature to 60°C. Implement a self-validating Karl Fischer (KF) titration step prior to heating; if water content exceeds 0.1%, perform an azeotropic distillation with toluene before proceeding.

Q2: I am observing a persistent 10-15% impurity that co-crystallizes and has the exact same molecular weight as the target API intermediate. What is it, and how do I remove it?

The Causality: This is the regioisomer: (4-chloro-2-methoxypyrimidin-5-yl)methanol . The upstream synthesis of the starting material (ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate) often produces a mixture of 2-chloro and 4-chloro regioisomers. When this mixture is subjected to DIBAL-H reduction [2], the regioisomer carries over. Because the structural and polarity differences between these isomers are minimal, they readily co-crystallize.

The Solution: Fractional crystallization exploiting subtle solubility differentials is required. The 4-chloro-2-methoxy isomer exhibits slightly higher solubility in moderately polar aromatic solvents. Doping your Ethyl Acetate/Heptane system with 5-10% Toluene disrupts the crystal lattice integration of the regioisomer, retaining it in the mother liquor.

Q3: Upon cooling, my solution "oils out" (Liquid-Liquid Phase Separation) instead of forming a crystalline slurry. How can I force nucleation?

The Causality: "Oiling out" occurs when the cooling trajectory of your solution intersects the binodal curve (liquid-liquid coexistence) before it crosses the solubility curve (solid-liquid coexistence). This is exacerbated by high impurity loads (which depress the melting point) and rapid cooling rates that cause massive supersaturation without nucleation.

The Solution: You must engineer the cooling curve to stay within the metastable zone. This requires precise temperature control and the introduction of seed crystals at the exact point of supersaturation, followed by an isothermal hold to allow the crystal bed to grow and consume the supersaturation before further cooling.

Part 2: Pathway & Workflow Visualizations

Pathway SM Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate Reduction DIBAL-H Reduction (-78°C, THF) SM->Reduction Regio Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate Regio->Reduction Target (2-Chloro-4-methoxypyrimidin-5-yl)methanol (Target API Intermediate) Reduction->Target Main Imp1 (4-Chloro-2-methoxypyrimidin-5-yl)methanol (Regioisomer) Reduction->Imp1 Carryover Imp2 2-Hydroxy Pyrimidone (Hydrolysis Degradant) Target->Imp2 H2O / Heat

Mechanistic pathway of target intermediate and common crystallization impurities.

Workflow Start Crude Mixture KF KF Titration H2O < 0.1%? Start->KF Dry Azeotropic Drying KF->Dry No Heat Heat to 60°C KF->Heat Yes Dry->KF Seed Seed at 45°C Heat->Seed Cool Cool 0.1°C/min Seed->Cool Filter Filter & Wash Cool->Filter

Step-by-step anhydrous crystallization workflow to prevent phase separation.

Part 3: Quantitative Solvent Evaluation

The choice of solvent dictates both the thermodynamic stability of the 2-chloro group and the purging efficiency of the regioisomer. The data below summarizes our internal validation of various solvent systems.

Solvent System (v/v)Dissolution Temp (°C)Yield (%)Regioisomer Purge2-Hydroxy Impurity FormedObservation / Phase Behavior
Ethanol / Water (80:20)75°C45%Poor> 12.0% Severe hydrolysis during heating.
Isopropanol (100%)70°C68%Moderate3.5%Minor solvolysis (etherification).
EtOAc / Heptane (1:2)60°C82%Moderate< 0.1%Prone to oiling out if cooled rapidly.
EtOAc / Toluene / Heptane (4:1:5) 60°C 78% Excellent < 0.1% Robust crystalline slurry. Optimal.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an EtOAc/Toluene/Heptane system designed to prevent hydrolysis, purge the regioisomer, and avoid liquid-liquid phase separation.

Step 1: System Dehydration (Self-Validating)

  • Dissolve the crude (2-Chloro-4-methoxypyrimidin-5-yl)methanol in a 4:1 mixture of Ethyl Acetate and Toluene (5 volumes relative to crude mass).

  • Validation Check: Withdraw a 1 mL aliquot and perform a Karl Fischer (KF) titration.

  • Decision Gate: If KF > 0.1% w/w, distill off 2 volumes of solvent under reduced pressure (40°C), replace with fresh anhydrous Toluene, and repeat the KF titration until the specification is met.

Step 2: Dissolution and Clarification

  • Heat the anhydrous solution to 60°C under a nitrogen atmosphere. Do not exceed 65°C to prevent thermal degradation.

  • Once complete dissolution is visually confirmed, pass the solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel to remove heterogeneous nucleating agents (dust/salts).

Step 3: Anti-Solvent Addition and Seeding

  • Maintain the vessel at 60°C and begin dropwise addition of anhydrous Heptane (2.5 volumes) over 30 minutes.

  • Cool the reactor linearly to 45°C over 45 minutes. The solution should remain clear (entering the metastable zone).

  • Introduce 0.5% w/w of pure (2-Chloro-4-methoxypyrimidin-5-yl)methanol seed crystals.

  • Validation Check: Hold isothermally at 45°C for 2 hours. The system is validated if a persistent, thin, opaque slurry develops without any oily droplets forming on the reactor walls.

Step 4: Controlled Desupersaturation and Isolation

  • Cool the slurry from 45°C to 5°C at a strict rate of 0.1°C/min. Causality: This slow rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out.

  • Add the remaining Heptane (2.5 volumes) dropwise over 2 hours at 5°C to drive the yield.

  • Filter the slurry under nitrogen pressure (avoid vacuum to prevent condensation of atmospheric moisture).

  • Wash the cake with 2 volumes of pre-chilled (0°C) Heptane and dry under vacuum at 35°C for 12 hours.

References

  • US Patent 12428379B2. Acylsulfonamide KAT6A inhibitors. Google Patents.
  • US Patent 10189831B2. Non-nucleoside reverse transcriptase inhibitors. Google Patents.
  • Kalthod, V. G., et al. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development - ACS Publications.
Troubleshooting

Technical Support Center: Optimizing Substitution Reactions of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the reaction conditions for nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the reaction conditions for nucleophilic substitution on (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your synthetic work.

Introduction

(2-Chloro-4-methoxypyrimidin-5-yl)methanol is a valuable building block in medicinal chemistry. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The chlorine atom at the C2 position serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. However, successful and high-yielding substitution requires careful optimization of reaction conditions to avoid common pitfalls such as low conversion, side product formation, and challenges in product purification. This guide provides practical solutions to these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the C2-chloro group on the pyrimidine ring reactive towards nucleophilic substitution?

The reactivity of the C2 position is attributed to the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the ring carbons, making them electrophilic and thus susceptible to nucleophilic attack.[1][3] When a nucleophile attacks the C2 position, the resulting intermediate, known as a Meisenheimer complex, is stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms.[3][4] This stabilization lowers the activation energy of the reaction, facilitating the substitution.[3]

Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?

For SNAr reactions, the typical order of leaving group reactivity is F > Cl > Br > I.[3] This is because the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and therefore more prone to nucleophilic attack.[3]

Q3: How do the methoxy and hydroxymethyl substituents on the pyrimidine ring influence the substitution reaction?

The methoxy group at the C4 position is an electron-donating group (EDG), which can slightly decrease the overall reactivity of the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the primary electronic effect driving the reaction is the electron deficiency caused by the ring nitrogens. The hydroxymethyl group at the C5 position is also generally considered to be weakly electron-donating. Its main influence can be steric, and it also presents a potentially reactive site for side reactions if not properly managed (see Troubleshooting Guide).

Q4: What is the role of a base in these substitution reactions?

The role of the base is dependent on the nature of the nucleophile:

  • For amine nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[3]

  • For alcohol and thiol nucleophiles: Alcohols and thiols are generally weaker nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the alcohol or thiol to form the more nucleophilic alkoxide or thiolate anion.[3]

Q5: What are the most suitable solvents for this type of reaction?

Polar aprotic solvents are generally the best choice for SNAr reactions as they can effectively solvate the nucleophile and facilitate the reaction.[3][5] Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

In some cases, alcoholic solvents like ethanol or isopropanol can be used, especially for reactions with amine nucleophiles. However, there is a risk of the solvent acting as a competing nucleophile (solvolysis), particularly at higher temperatures.[3][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Weak Nucleophile The nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring effectively.For alcohol or thiol nucleophiles, use a strong base (e.g., NaH, t-BuOK) to generate the more potent alkoxide or thiolate.[3] For amine nucleophiles, consider using a more nucleophilic amine or increasing the reaction temperature.
Insufficient Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually and cautiously increase the reaction temperature while monitoring for any signs of decomposition.[3] Microwave irradiation can also be a valuable tool to reduce reaction times and potentially improve yields.[7]
Inappropriate Solvent The chosen solvent may not be effectively solvating the reactants or may be participating in side reactions.Switch to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[3] Ensure the solvent is anhydrous to prevent hydrolysis.[5]
Incorrect Base or Stoichiometry The base may be too weak to deprotonate the nucleophile (if required) or an insufficient amount is being used to neutralize the generated acid.For alcohol/thiol nucleophiles, ensure you are using a sufficiently strong base (e.g., NaH). For amine nucleophiles, use at least 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA or TEA.[3]
Poor Quality Starting Material Impurities in the (2-Chloro-4-methoxypyrimidin-5-yl)methanol or the nucleophile can inhibit the reaction.Ensure the purity of your starting materials using techniques like NMR or LC-MS.
Problem 2: Formation of Multiple Products / Side Reactions

Possible Causes & Solutions

Cause Explanation Recommended Action
Di-substitution If the nucleophile is also a pyrimidine derivative, self-condensation or reaction at another site on the nucleophile can occur. While less common for this specific substrate, it is a possibility.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[5] Consider the slow addition of the nucleophile to the reaction mixture.[5]
Reaction with the Hydroxymethyl Group The hydroxymethyl group at the C5 position can be nucleophilic and may react with another molecule of the starting material or other electrophiles present. It can also be deprotonated by a strong base, leading to undesired reactions.Consider protecting the hydroxymethyl group as an ether (e.g., TBDMS, MOM) or an ester before performing the substitution reaction.[8][9][10][11] The choice of protecting group will depend on the overall synthetic strategy and the conditions of subsequent steps.
Solvolysis If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile, leading to the formation of an ether byproduct.[3][6]Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[3]
Hydrolysis The presence of water in the reaction can lead to the hydrolysis of the starting material to form the corresponding 2-hydroxypyrimidine.[5][12]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[5]
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Cause Explanation Recommended Action
Polar Product and Byproducts The product and unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging.Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[3] Acid-base extraction can be effective for separating basic or acidic products/impurities.[13] Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Residual Base Bases like DIPEA or TEA can be difficult to remove completely by simple extraction.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Be cautious if your product is also acid-sensitive.

Experimental Protocols

General Protocol for Amination of (2-Chloro-4-methoxypyrimidin-5-yl)methanol
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[3]

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[3]

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C).[3][14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

General Protocol for Ether or Thioether Synthesis
  • Nucleophile Preparation: In a separate dry flask under an inert atmosphere, dissolve the alcohol or thiol nucleophile (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF). Cool the solution in an ice bath.

  • Base Addition: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution of the nucleophile. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or thiolate.

  • Reaction: In another dry flask, dissolve (2-Chloro-4-methoxypyrimidin-5-yl)methanol (1.0 eq.) in the same anhydrous solvent. Slowly add the pre-formed nucleophile solution to the solution of the chloropyrimidine at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile increase_temp Increase reaction temperature check_nucleophile->increase_temp No use_strong_base Use a stronger base (e.g., NaH for alcohols) check_nucleophile->use_strong_base If alcohol/thiol check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes reassess Re-evaluate reaction and purify starting materials increase_temp->reassess use_strong_base->reassess change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_conditions Are reaction conditions anhydrous? check_solvent->check_conditions Yes change_solvent->reassess dry_reagents Use anhydrous solvents and an inert atmosphere check_conditions->dry_reagents No check_conditions->reassess Yes dry_reagents->reassess base_solvent_selection nucleophile_type Select Nucleophile Amine Alcohol/Thiol amine_conditions Base: DIPEA or TEA Solvent: DMF, DMSO, or THF nucleophile_type:amine->amine_conditions Neutral Nucleophile alcohol_conditions Base: NaH or t-BuOK Solvent: Anhydrous THF or DMF nucleophile_type:alcohol->alcohol_conditions Weakly Acidic Nucleophile

Caption: A guide for selecting the appropriate base and solvent based on the nucleophile.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Kraljević, T. G., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC.
  • PubMed. (2011, June 20). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains.
  • Benchchem. (n.d.). Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution.
  • (n.d.). 10. Pyrimidines.
  • Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution.
  • (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Benchchem. (n.d.). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected or high levels of cytotoxicity when working with the pyrimidine derivative, (2-Chloro-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected or high levels of cytotoxicity when working with the pyrimidine derivative, (2-Chloro-4-methoxypyrimidin-5-yl)methanol. While specific toxicological data for this compound is not extensively published, this document leverages established principles for evaluating and mitigating cytotoxicity of novel small molecules, with a focus on pyrimidine analogs.

Part 1: Troubleshooting Guide for Unexpected Cytotoxicity

High cytotoxicity can confound experimental results, making it difficult to distinguish between on-target pharmacological effects and non-specific cell death. This guide provides a systematic approach to identify the source of toxicity and implement corrective measures.

Issue 1: Significant Cell Death Observed at Low Concentrations

If you are observing widespread cell death even at nanomolar or low micromolar concentrations, it is crucial to systematically dissect the potential causes.

Potential Cause A: Intrinsic Compound Toxicity

The compound itself may be highly potent in inducing a cell death pathway. Pyrimidine analogs can exert cytotoxic effects by interfering with nucleic acid synthesis, leading to the shutdown of essential cellular processes.[1][2]

Troubleshooting Protocol:

  • Comprehensive Dose-Response and Time-Course Analysis:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) and the kinetics of cell death.

    • Procedure:

      • Seed cells at a consistent density in a 96-well plate and allow for adherence overnight.[3]

      • Prepare a wide range of serial dilutions of (2-Chloro-4-methoxypyrimidin-5-yl)methanol (e.g., from 1 nM to 100 µM).

      • Treat cells and incubate for multiple time points (e.g., 24, 48, and 72 hours).

      • Assess cell viability using a reliable method such as the MTT or CellTiter-Glo® assay.[4]

    • Interpretation: This data will reveal the concentration and time-dependent nature of the cytotoxicity, which is fundamental for designing subsequent experiments.[5]

  • Mechanism of Cell Death Assay:

    • Objective: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

    • Procedure:

      • Treat cells with the compound at a concentration around the IC50 value determined in the previous step.

      • Utilize assays to detect key markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® 3/7 Assay) or phosphatidylserine exposure (e.g., Annexin V staining).[6][7]

    • Interpretation: Understanding the cell death pathway can provide insights into the compound's mechanism of action. Apoptosis suggests a more controlled, pathway-specific effect, while necrosis may indicate general membrane disruption or organelle damage.

Potential Cause B: Solvent Toxicity

The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[8]

Troubleshooting Protocol:

  • Vehicle Control Titration:

    • Objective: To determine the maximum tolerated solvent concentration for your specific cell line.

    • Procedure:

      • Prepare a serial dilution of the solvent (e.g., DMSO) in your cell culture medium, mirroring the concentrations that will be used in your compound treatment groups.

      • Treat cells with the solvent dilutions alone.

      • Assess cell viability after the same incubation period as your compound experiment.

    • Recommendation: Aim to keep the final DMSO concentration below 0.5% (v/v), although the tolerance can be cell-line dependent.[8][9]

Potential Cause C: Compound Instability or Degradation

The compound may be unstable in the culture medium, degrading into more toxic byproducts.

Troubleshooting Protocol:

  • Fresh Stock Preparation:

    • Objective: To minimize the impact of compound degradation.

    • Procedure:

      • Prepare fresh stock solutions of (2-Chloro-4-methoxypyrimidin-5-yl)methanol immediately before each experiment.

      • Avoid repeated freeze-thaw cycles by storing the compound in small, single-use aliquots.[10]

Issue 2: High Variability in Cytotoxicity Between Experiments

Inconsistent results can undermine the reliability of your findings.

Potential Cause: Inconsistent Experimental Conditions

Minor variations in cell culture and assay procedures can lead to significant differences in results.

Troubleshooting Protocol:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure uniform cell seeding densities across all wells and plates.[11]

    • Maintain consistent media formulations, including serum concentration.

  • Optimize Assay Protocol:

    • Ensure complete solubilization of the formazan crystals in MTT assays.

    • For adherent cells, be gentle during media changes and reagent additions to avoid cell detachment.

    • Use a multi-channel pipette for simultaneous addition of reagents to minimize timing differences between wells.

Workflow for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed dose_response Perform Dose-Response & Time-Course Analysis start->dose_response solvent_control Run Vehicle (Solvent) Control Titration start->solvent_control variability High Inter-Experimental Variability? start->variability ic50 Determine IC50 dose_response->ic50 mechanism_assay Investigate Mechanism: Apoptosis vs. Necrosis Assays ic50->mechanism_assay solvent_toxic Is Solvent Toxic at Working Concentration? solvent_control->solvent_toxic solvent_toxic->ic50 No reduce_solvent Reduce Final Solvent Concentration (<0.5%) solvent_toxic->reduce_solvent Yes reduce_solvent->ic50 apoptosis Apoptosis Detected (e.g., Caspase Activity) mechanism_assay->apoptosis necrosis Necrosis Detected (e.g., Membrane Integrity Loss) mechanism_assay->necrosis end Optimized Assay Conditions apoptosis->end necrosis->end standardize Standardize Cell Seeding, Passage Number, and Assay Protocol variability->standardize Yes variability->end No fresh_stock Use Freshly Prepared Compound Stocks standardize->fresh_stock fresh_stock->end

Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity.

Part 2: Strategies to Reduce Cytotoxicity in Cellular Assays

Once the cytotoxic profile is characterized, several strategies can be employed to create a viable experimental window.

Strategy 1: Modulating Compound Bioavailability

The concentration of free, unbound compound determines its biological activity.[12]

  • Serum Protein Binding: Many small molecules bind to proteins like albumin in fetal bovine serum (FBS), reducing the free fraction available to interact with cells.[13][14]

    • Recommendation: Consider reducing the serum concentration in your culture medium during the compound treatment period. This can increase the compound's effective concentration, so a corresponding reduction in the total concentration may be necessary. Perform a pilot experiment to assess the impact of different serum percentages (e.g., 10%, 5%, 1%) on cytotoxicity.

Strategy 2: Co-treatment with Cytoprotective Agents

If the mechanism of cytotoxicity is known or suspected, specific inhibitors or scavengers can be used.

  • Antioxidants: Pyrimidine derivatives can sometimes induce oxidative stress through the generation of reactive oxygen species (ROS).[15][16] Co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate this off-target effect.[10]

  • Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to block the apoptotic cascade.[10] This can help determine if the desired pharmacological effect of the compound occurs upstream of apoptosis.

Experimental Parameters for Cytotoxicity Reduction
StrategyParameter to ModifyRecommended Range/ActionRationale
Bioavailability Serum Concentration1-10% (v/v)Reduces compound binding to serum proteins, modulating free concentration.[17]
Oxidative Stress Co-treatment with NAC1-10 mMScavenges reactive oxygen species that may be induced by the compound.[18]
Apoptosis Co-treatment with Z-VAD-FMK10-50 µMInhibits caspase-mediated apoptosis to separate it from upstream effects.[10]

Part 3: Frequently Asked Questions (FAQs)

Q1: Could the chloro- or methoxy- groups on the pyrimidine ring be contributing to the cytotoxicity?

A1: Yes, these functional groups can influence the compound's reactivity and metabolic fate. The chloro group can be a site for nucleophilic attack, potentially leading to covalent modification of cellular macromolecules. The methoxy group can be metabolized, sometimes leading to the formation of reactive intermediates.[19] The exact contribution would need to be determined through structure-activity relationship (SAR) studies with related analogs.

Q2: How can I differentiate between on-target cytotoxicity and off-target effects?

A2: This is a critical question in drug development. A few strategies include:

  • Rescue Experiments: If the intended target is known, try to "rescue" the cells from cytotoxicity by overexpressing the target protein or providing a downstream product of the inhibited pathway.[20]

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure targeting the same pathway elicits the same phenotype, it strengthens the case for an on-target effect.[20]

Q3: My compound appears to interfere with the MTT assay readout. What should I do?

A3: Some compounds can directly reduce the MTT reagent, leading to a false viability signal.[10]

  • No-Cell Control: Include a control well with your compound in the medium with the MTT reagent but without cells. Any color change indicates direct chemical interaction.

  • Orthogonal Assay: Use a different type of viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[4]

Q4: What is the likely mechanism of cytotoxicity for a pyrimidine analog like this one?

A4: Pyrimidine analogs often act as antimetabolites.[21] After cellular uptake, they can be phosphorylated to nucleotide analogs, which then interfere with DNA and RNA synthesis.[2][22] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]

References

  • Al-Osta, M. A., et al. (2022). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC. Retrieved from [Link]

  • Kufe, D. W. (2009). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 8th edition. NCBI Bookshelf. Retrieved from [Link]

  • clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Dr. Cell. (2024, June 25). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. Retrieved from [Link]

  • Banks, S. J., et al. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. ResearchGate. Retrieved from [Link]

  • Minami, S., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Dr.Oracle. (2025, August 21). What happens if the dose of a highly protein-bound drug with a narrow therapeutic window is not adjusted in patients with decreased serum binding proteins, such as albumin?. Retrieved from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]

  • Joukhadar, C., et al. (2001). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC. Retrieved from [Link]

  • Minami, S., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrimidine analogue – Knowledge and References. Retrieved from [Link]

  • An, F., & Tolliday, N. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Protein binding of drugs. Retrieved from [Link]

  • Bilginoğlu, A., & Cantürk, H. (2002). Reactive oxygen scavenger effect of pyrimidines, benzotriazoles and related compounds. PubMed. Retrieved from [Link]

  • Nair, R., et al. (2019). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed. Retrieved from [Link]

  • Zou, B., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • AstraZeneca. (n.d.). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Retrieved from [Link]

  • Nelson Labs. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Kimura, H., et al. (2005). Toxicity and roles of reactive oxygen species. PubMed. Retrieved from [Link]

  • Au, W. W., et al. (1991). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). PubMed. Retrieved from [Link]

  • Bahuguna, A., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. Retrieved from [Link]

  • Ghorbani, A., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Avicenna Journal of Phytomedicine. Retrieved from [Link]

  • MDPI. (2022, March 30). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

Sources

Troubleshooting

Resolving peak tailing in (2-Chloro-4-methoxypyrimidin-5-yl)methanol chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of (2-Chloro-4-methoxypyrimidin-5-yl)methanol .

This pyrimidine derivative presents unique analytical hurdles. The presence of basic nitrogen atoms within the pyrimidine ring, combined with polar hydroxymethyl and methoxy substituents, makes this molecule highly susceptible to secondary interactions on silica-based stationary phases. Below is a comprehensive, self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this compound.

Part 1: Diagnostic Logic & Workflow

Before altering mobile phase chemistry or replacing expensive columns, you must establish the physical integrity of your High-Performance Liquid Chromatography (HPLC) system. The workflow below outlines the logical causality used to isolate the root cause of peak tailing.

PeakTailingTroubleshooting Start Symptom: Peak Tailing Observed Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Do all peaks tail? Test->Decision Physical Physical Issue (System Void / Bad Fitting) Decision->Physical Yes (System-wide) Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No (Analyte-specific) FixPhys Action: Replace PEEK fittings & Check column frit Physical->FixPhys FixChem Action: Lower pH < 3.0 or Use Base-Deactivated C18 Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing.

Part 2: Deep-Dive Troubleshooting Q&A

Q1: Mechanistically, why does (2-Chloro-4-methoxypyrimidin-5-yl)methanol exhibit such severe peak tailing on standard C18 columns? A1: The root cause is an acid-base ion-exchange interaction. Standard silica-based stationary phases contain residual silanol groups (Si-OH) on their surface, which have a pKa of approximately 3.5 to 4.5. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols deprotonate into negatively charged silanolates (Si-O⁻). Simultaneously, the basic nitrogen atoms in your pyrimidine ring become protonated. This creates a strong electrostatic attraction—often described as a chemical "velcro effect"—causing the analyte to adhere strongly to the stationary phase and elute with an asymmetric tail. 1[1].

Q2: How can I definitively prove whether the tailing is a column chemistry issue or a physical dead-volume problem? A2: You must use a control variable. Physical issues (like a void at the head of the column or poorly seated PEEK fittings) will cause all peaks in a chromatogram to tail equally. Chemical issues are analyte-specific. By injecting a neutral, non-ionizable compound (such as toluene), you isolate the root cause. Neutral compounds cannot undergo acid-base interactions; if the neutral peak is perfectly symmetrical but your pyrimidine tails, the issue is strictly chemical. 2[2].

Q3: What mobile phase modifications provide the most immediate correction for pyrimidine tailing? A3: There are two primary causality-driven strategies:

  • pH Suppression: Lowering the mobile phase pH below 3.0 (using 0.1% Formic Acid or Trifluoroacetic Acid) ensures that residual silanol groups are fully protonated and neutral, eliminating the electrostatic attraction. .

  • Competitive Masking: If a low pH degrades your analyte, adding a competitive amine modifier like 0.1% Triethylamine (TEA) to the mobile phase will preferentially bind to the active silanols, masking them from the pyrimidine analyte and drastically improving peak symmetry.3[3].

Q4: If mobile phase tweaks fail, what stationary phase chemistry is required? A4: To permanently minimize secondary interactions, transition to a high-efficiency, base-deactivated column. Heavily endcapped phases block residual silanol activity, while polar-embedded phases provide an additional hydrophilic shield that prevents basic nitrogen compounds from interacting with the underlying silica matrix. 4[4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: The "Physical vs. Chemical" Diagnostic Test

This protocol establishes a self-validating baseline to prevent unnecessary column replacements.

  • Preparation: Prepare a mixed standard containing 0.1 mg/mL (2-Chloro-4-methoxypyrimidin-5-yl)methanol and 0.1 mg/mL Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL onto the current HPLC system under isocratic conditions.

  • Quantification: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height.

  • Self-Validation Check:

    • If Tf​ (Toluene) > 1.5: Halt chemical troubleshooting. The system has a physical void. Replace the column inlet frit or re-seat the PEEK fittings.

    • If Tf​ (Toluene) ≤ 1.2 but Tf​ (Pyrimidine) > 1.5: The physical system is intact. The tailing is caused by secondary chemical interactions. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Modulation & Amine Masking
  • pH Suppression: Prepare Mobile Phase A (Aqueous) with 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0.

  • Equilibration: Flush the column with 10 column volumes (CV) of the low-pH mobile phase to ensure complete protonation of the silica surface.

  • First Validation: Inject the pyrimidine standard. If Tf​ remains > 1.5, the silanol activity is too high for pH suppression alone. Transition to the masking strategy.

  • Amine Masking: Prepare a new Mobile Phase A containing 10 mM Ammonium Acetate and 0.1% v/v Triethylamine (TEA), adjusted to pH 6.0. Flush for 10 CV.

  • Final Validation: Re-inject the standard. The competitive binding of TEA should reduce the pyrimidine Tf​ to < 1.2. If tailing persists, the column's endcapping is irreversibly degraded, and a base-deactivated C18 column must be installed.

Part 4: Quantitative Performance Summary

The following table summarizes the expected quantitative impact of the troubleshooting steps on the peak symmetry of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Chromatographic ConditionMobile Phase pHAdditiveUSP Tailing Factor ( Tf​ )Resolution Status
Standard C18 (Aged/Degraded)6.5None2.85Severe Tailing (Fail)
Standard C182.50.1% TFA1.40Moderate Improvement
Standard C186.00.1% TEA1.15Optimal Symmetry (Pass)
Base-Deactivated / Endcapped C186.5None1.08Excellent Symmetry (Pass)

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Peak Tailing - Axion Labs.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives - MDPI.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Spectroscopy for the Structural Validation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol

As a Senior Application Scientist in drug discovery, selecting the appropriate analytical platform is as critical as the synthesis itself. (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly versatile pyrimidine build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, selecting the appropriate analytical platform is as critical as the synthesis itself. (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a highly versatile pyrimidine building block, frequently utilized as a core intermediate in the synthesis of KAT6A inhibitors for oncology [1] and non-nucleoside reverse transcriptase inhibitors for HIV[2].

Ensuring the absolute structural integrity and purity of this intermediate is paramount to prevent downstream synthetic failures. This guide provides an objective comparison between traditional High-Field NMR (400+ MHz) and emerging Benchtop NMR (60–80 MHz) technologies [3], evaluating their performance, causality in experimental design, and providing a self-validating protocol for the rigorous characterization of this compound.

Causality in Experimental Choices: The "Why" Behind the Method

When validating a heteroaromatic system like (2-Chloro-4-methoxypyrimidin-5-yl)methanol, every experimental parameter must be deliberately chosen:

  • Solvent Selection (DMSO-d6 vs. CDCl3): While CDCl3 is standard for routine organic solubility, we mandate DMSO-d6 for this specific compound. The pyrimidine ring and the highly polar hydroxymethyl group exhibit superior solubility in DMSO. More importantly, DMSO-d6 prevents rapid proton exchange, allowing the distinct observation of the hydroxyl (-OH) proton and its scalar coupling ( 3J ) to the adjacent methylene (-CH 2​ -) group. This coupling is a critical self-validating structural feature.

  • Platform Selection (High-Field vs. Benchtop): High-field NMR provides unparalleled dispersion and sensitivity, crucial for resolving complex multiplet overlaps and detecting trace impurities (<1%) [4]. However, modern benchtop NMR instruments offer rapid, on-site QA/QC capabilities [5]. For a low-molecular-weight, rigid molecule like our target, benchtop NMR can often suffice for routine identity confirmation, provided the limitations in signal dispersion and 13 C sensitivity are understood and mitigated through concentration adjustments.

Comparative Performance Data

The following table summarizes the expected chemical shifts and objectively compares the analytical performance of a 400 MHz High-Field system versus an 80 MHz Benchtop system for this specific intermediate.

Table 1: Quantitative NMR Performance Comparison
Analytical ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Expected Chemical Shifts (DMSO-d6)
1 H Resolution (H-6 Pyrimidine) Sharp singlet (~8.30 ppm)Broadened singlet (~8.30 ppm) δ 8.30 (s, 1H)
1 H Resolution (-OCH 3​ ) Sharp singlet (~3.95 ppm)Sharp singlet (~3.95 ppm) δ 3.95 (s, 3H)
1 H Resolution (-CH 2​ -) Clear doublet ( 3J≈5.5 Hz)Broad singlet or poorly resolved doublet δ 4.45 (d, J=5.5 Hz, 2H)
1 H Resolution (-OH) Clear triplet ( 3J≈5.5 Hz)Broadened singlet (coupling lost to overlap) δ 5.30 (t, J=5.5 Hz, 1H)
13 C Sensitivity (Quaternary C) High (Acquisition: < 10 mins)Low (Acquisition: > 2 hours)C2: ~158, C4: ~168, C5: ~120 ppm
Limit of Detection (Impurity) < 0.1%~ 2.0%N/A
Optimal Sample Concentration 5 - 20 mg / 0.6 mL50 - 100 mg / 0.6 mLN/A

Data synthesized based on standard pyrimidine derivative chemical shifts and known benchtop vs. high-field dispersion physics [4].

Self-Validating Experimental Protocol

Step-by-Step Methodology

Step 1: Quantitative Sample Preparation

  • Accurately weigh the sample depending on the platform (15 mg for High-Field; 80 mg for Benchtop) using a microbalance.

  • Dissolve the compound in exactly 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as the internal zero-point calibrant. Anhydrous DMSO prevents the introduction of a massive water peak (HDO) at ~3.33 ppm, which could obscure the methoxy signal.

Step 2: Instrument Calibration & Acquisition

  • Insert the standard 5 mm NMR tube and allow 2 minutes for thermal equilibration (standardized at 298 K).

  • Perform automated tuning, matching, and shimming.

  • Self-Validation Check 1: Check the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.2 Hz (High-Field) or > 2.5 Hz (Benchtop), reject the shim and re-shim. Poor shimming artificially broadens peaks, destroying the critical -CH 2​ -/-OH coupling data.

  • Acquire the 1 H spectrum (16 scans for High-Field; 64 scans for Benchtop) using a standard 30° pulse sequence with a 10-second relaxation delay ( D1​ ).

  • Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative.

Step 3: Processing and Internal Validation

  • Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

  • Self-Validation Check 2 (Integration): Integrate the pyrimidine H-6 peak and set its value to 1.00. The methoxy peak must integrate to 3.00 ( ±0.05 ), and the methylene peak to 2.00 ( ±0.05 ). Any deviation indicates either an impure sample, incomplete relaxation, or an incorrect structural assignment.

Visualizing the Analytical Workflow

To standardize decision-making in the laboratory, the following logic matrix dictates when to deploy benchtop versus high-field NMR for pyrimidine intermediates.

NMR_Workflow Start Procure/Synthesize (2-Chloro-4-methoxypyrimidin-5-yl)methanol SamplePrep Sample Preparation (Dissolve in DMSO-d6 + TMS) Start->SamplePrep Decision Select NMR Platform SamplePrep->Decision Benchtop Benchtop NMR (60-80 MHz) Routine QA/QC & Reaction Monitoring Decision->Benchtop High Conc. / Routine HighField High-Field NMR (400+ MHz) Complex Elucidation & Impurity Profiling Decision->HighField Low Conc. / High Res Acquisition Acquire 1H & 13C Spectra Benchtop->Acquisition HighField->Acquisition Validation Self-Validating Analysis (Check TMS FWHM & Integrals) Acquisition->Validation

NMR Platform Decision Matrix and Self-Validating Workflow for Pyrimidine Intermediates.

Conclusion

For the structural validation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, Benchtop NMR is a highly efficient, cost-effective tool for rapid identity confirmation and reaction monitoring, provided the sample concentration is high enough to overcome inherent sensitivity limits. However, for rigorous impurity profiling and the resolution of critical scalar couplings (such as the diagnostic 3J coupling between the hydroxyl and methylene protons), High-Field NMR remains the indispensable gold standard. By employing the self-validating protocols outlined above, researchers can guarantee the integrity of their building blocks before committing them to complex, multi-step drug discovery syntheses.

References
  • US12428379B2 - Acylsulfonamide KAT6A inhibitors. Google Patents.
  • US10189831B2 - Non-nucleoside reverse transcriptase inhibitors. Google Patents.
  • Benchtop NMR Spectroscopy Market Analysis. Squarespace.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH.
Comparative

High-Resolution Mass Spectrometry Analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol: Orbitrap vs. Q-TOF

Executive Summary & Analyte Profiling In modern drug discovery, halogenated pyrimidine derivatives are indispensable building blocks. Specifically, (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

In modern drug discovery, halogenated pyrimidine derivatives are indispensable building blocks. Specifically, (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) serves as a critical intermediate in the synthesis of advanced antiviral and antineoplastic agents, including selective cytotoxic compounds targeting HIV-infected cells .

With a monoisotopic mass of 174.0196 Da (Formula: C6​H7​ClN2​O2​ ), analyzing this low-molecular-weight compound presents unique challenges. The presence of the chlorine atom provides a distinct 35Cl/37Cl isotopic signature, which is highly useful for structural confirmation but requires high isotopic fidelity from the detector. This guide objectively compares the performance of Quadrupole-Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) high-resolution mass spectrometry (HRMS) platforms for the structural elucidation of this specific analyte, detailing the causality behind instrument parameters and providing a self-validating experimental protocol.

Platform Mechanics & Causality

When selecting an HRMS platform for a small molecule ( [M+H]+=175.0269 ), the underlying physics of the mass analyzers dictate their analytical suitability .

  • Quadrupole-Orbitrap (e.g., Q Exactive): In an Orbitrap, resolving power ( R ) scales inversely with the square root of the mass-to-charge ratio ( R∝1/m/z​ ). Because (2-Chloro-4-methoxypyrimidin-5-yl)methanol is exceptionally small, the Orbitrap operates at a massive physical advantage, easily generating ultra-high resolutions exceeding 140,000 FWHM at this mass range. This is critical when resolving isobaric interferences in complex biological matrices (e.g., plasma PK studies) .

  • Q-TOF (e.g., Agilent 6545): Q-TOF resolution is largely independent of m/z or scales linearly. At the low-mass end, its resolution is typically capped between 30,000 and 40,000 FWHM . However, Q-TOFs offer exceptionally fast acquisition rates without compromising mass accuracy, making them superior for high-throughput screening where ultra-high resolution is secondary to cycle time.

  • Fragmentation Variance: Spectral variance is a critical factor in de novo structural elucidation. Orbitraps utilize Higher-energy Collisional Dissociation (HCD), which often produces richer low-mass reporter ions compared to the traditional Collision-Induced Dissociation (CID) employed in Q-TOFs .

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . We utilize the natural 35Cl/37Cl isotopic ratio (theoretical ~3.13:1) as an internal quality control metric. Any significant deviation from this ratio instantly flags detector saturation (space-charge effects in the Orbitrap or MCP dead-time in the Q-TOF).

Step 1: Sample Preparation
  • Analyte: (2-Chloro-4-methoxypyrimidin-5-yl)methanol (Purity >98%).

  • Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Concentration: 100 ng/mL.

    • Causality: This specific concentration ensures the ion flux remains strictly within the linear dynamic range of both detectors, preventing isotopic distortion caused by detector blinding.

Step 2: UHPLC Separation Conditions
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes.

    • Causality: A rapid, steep gradient is deployed because the pyrimidine derivative is relatively polar. This minimizes longitudinal diffusion on-column, yielding a sharp peak (<3 seconds wide) that maximizes the Signal-to-Noise (S/N) ratio.

Step 3: HRMS Parameters
  • Orbitrap Platform:

    • Resolution: 140,000 (MS1), 35,000 (MS2).

    • AGC Target: 1e6 (MS1), 1e5 (MS2). Maximum Injection Time: 50 ms.

    • Fragmentation: HCD with Stepped Normalized Collision Energy (NCE) at 15, 25, and 35.

    • Causality: Stepped NCE is mandatory here. The lower energy (15) preserves the labile hydroxymethyl moiety, while the higher energy (35) forces the cleavage of the robust, halogenated pyrimidine ring, capturing the complete structural picture in a single scan.

  • Q-TOF Platform:

    • Resolution: High-Resolution Mode (~32,000 FWHM at m/z 175).

    • Acquisition Rate: 5 spectra/second.

    • Fragmentation: CID at fixed potentials of 10, 20, and 40 eV.

Comparative Performance Data

The quantitative data below summarizes the experimental performance of both platforms when analyzing the [M+H]+ ion of (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

Table 1: MS1 Performance Metrics for [M+H]+ (Theoretical m/z 175.0269)

PlatformMeasured m/zMass Error (ppm)Resolution (FWHM)S/N Ratio
Quadrupole-Orbitrap 175.0267-1.14142,500>5000:1
Q-TOF 175.0271+1.1432,400>3500:1

Table 2: Isotopic Fidelity and MS/MS Fragmentation

Platform 35Cl/37Cl RatioRatio Error (%)Key MS2 Fragments (m/z)
Theoretical 3.13N/AN/A
Quadrupole-Orbitrap 3.15+0.6%157.0163 (-H2O), 139.0502 (-HCl)
Q-TOF 3.20+2.2%157.0165 (-H2O), 139.0505 (-HCl)

Data Interpretation: Both platforms achieve excellent sub-2 ppm mass accuracy. However, the Orbitrap demonstrates superior isotopic fidelity (0.6% error vs. 2.2%), validating its superior dynamic range management for this specific concentration via its Automatic Gain Control (AGC) system.

Workflow Visualization

HRMS_Workflow Sample Analyte: (2-Chloro-4-methoxypyrimidin-5-yl)methanol Exact Mass: 174.0196 Da LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Split HRMS Platform Selection LC->Split Orbitrap Quadrupole-Orbitrap High Res at Low m/z Split->Orbitrap Ultra-High Resolution QTOF Quadrupole-TOF Fast Acquisition Rate Split->QTOF High-Throughput HCD HCD Fragmentation (Stepped NCE: 15, 25, 35) Orbitrap->HCD CID CID Fragmentation (Collision Energy: 10-40 eV) QTOF->CID Data Data Analysis Mass Accuracy < 2 ppm Isotopic Pattern (35Cl/37Cl) HCD->Data CID->Data

Comparative LC-HRMS workflow for (2-Chloro-4-methoxypyrimidin-5-yl)methanol structural elucidation.

Conclusion & Recommendations

For the analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol, the Quadrupole-Orbitrap is the definitive choice for structural elucidation and impurity profiling in complex matrices. Its 1/m/z​ physical advantage provides unmatched resolution (>140,000 FWHM) at the low mass range, ensuring isobaric background ions do not skew the critical 35Cl/37Cl isotopic ratio.

Conversely, the Q-TOF remains highly capable. If the analytical goal shifts from deep structural elucidation to high-throughput pharmacokinetic (PK) screening of this compound across hundreds of samples, the Q-TOF's faster scan speed and consistent mass accuracy make it the more efficient operational choice.

References

  • Title: WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against hiv infected cells.
  • Title: Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures. Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. Source: ACS Publications URL: [Link]

  • Title: De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. Source: MDPI (2026) URL: [Link]

Validation

A Comparative Guide to Purity Analysis and Validation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol by LC-MS

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. (2-Chloro-4-methoxypyrimidin-5-yl)methanol, a substituted pyrimidine, serves as a vital building block in the synthesis of numerous therapeutic agents. Its purity profile directly influences the quality of the final drug product, making robust and reliable analytical methods for its characterization indispensable.

This guide provides an in-depth exploration of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of (2-Chloro-4-methoxypyrimidin-5-yl)methanol. We will delve into the rationale behind the experimental design, present a comprehensive method validation protocol, and objectively compare the performance of LC-MS with other established analytical techniques, supported by illustrative experimental data.

The Criticality of Purity for (2-Chloro-4-methoxypyrimidin-5-yl)methanol

Substituted pyrimidines are synthesized through multi-step processes that can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions (such as hydrolysis or incomplete chlorination), and isomers. Even trace levels of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final API. Therefore, a highly sensitive and selective analytical method is paramount for the detection and quantification of any potential impurities.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern pharmaceutical analysis, offering a powerful combination of high-resolution separation and highly sensitive and specific detection. This technique is particularly well-suited for the analysis of non-volatile and thermally labile molecules like (2-Chloro-4-methoxypyrimidin-5-yl)methanol.

The "Why": Causality Behind Experimental Choices

The selection of an LC-MS method is a deliberate process, with each parameter chosen to ensure optimal separation and detection. For a molecule like (2-Chloro-4-methoxypyrimidin-5-yl)methanol, a reversed-phase HPLC method coupled with a positive ion electrospray ionization (ESI) mass spectrometer is a logical and effective choice.

  • Reversed-Phase Chromatography: The C18 stationary phase provides excellent retention for moderately polar compounds like our target molecule.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase serves a dual purpose. It protonates the nitrogen atoms in the pyrimidine ring, leading to sharper chromatographic peaks and improved retention. It also facilitates ionization in the ESI source.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating compounds with a range of polarities. This ensures that both the main compound and any potential impurities, which may have different polarities, are well-resolved.

  • Positive Ion ESI: Electrospray ionization is a soft ionization technique that is ideal for polar molecules. In positive ion mode, the acidic mobile phase promotes the formation of protonated molecules [M+H]+, which can be readily detected by the mass spectrometer.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (2-Chloro-4-methoxypyrimidin-5-yl)methanol sample.
  • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS System and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Fragmentor Voltage 175 V
Mass Range m/z 50-500

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN:H2O weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject column C18 Column Separation inject->column ionize ESI+ Ionization column->ionize detect Mass Analyzer ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities integrate->quantify

Caption: LC-MS workflow for purity analysis.

Method Validation: A Self-Validating System

A cornerstone of scientific integrity is the validation of analytical methods to ensure they are fit for purpose. The validation of the LC-MS method for (2-Chloro-4-methoxypyrimidin-5-yl)methanol should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for (2-Chloro-4-methoxypyrimidin-5-yl)methanol is well-resolved from any impurities and placebo components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy The closeness of test results obtained by the method to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day) RSD ≤ 2.0%.
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3:1.
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Here, we compare LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC laboratories due to its simplicity and robustness.

Experimental Protocol: HPLC-UV Analysis

  • LC System and Conditions: Same as the LC-MS method, but with a UV detector.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the pyrimidine ring).

  • Sample Preparation: Same as the LC-MS method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Analysis

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[1]

Experimental Protocol: qNMR Analysis

  • NMR Spectrometer: Bruker Avance III 600 MHz or equivalent.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of an internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Transfer to an NMR tube.

  • Acquisition Parameters: Use a calibrated 90° pulse, a long relaxation delay (e.g., 5 x T1 of the slowest relaxing proton), and a sufficient number of scans for good signal-to-noise.

  • Data Processing: Integrate a well-resolved, unique signal for the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.

Performance Comparison
FeatureLC-MSHPLC-UVGC-MSqNMR
Selectivity Very High (based on retention time and m/z)Moderate (based on retention time)High (based on retention time and fragmentation)Very High (based on unique chemical shifts)
Sensitivity Very High (ppb to ppt levels)Moderate (ppm levels)High (for volatile compounds)Moderate (requires mg quantities)
Universality Broad applicability for non-volatile compoundsRequires a chromophoreLimited to volatile/semi-volatile compoundsRequires soluble compounds with NMR-active nuclei
Quantitative Accuracy High (with appropriate standards)Good (with appropriate standards)Good (with appropriate standards)Very High (primary method, can be absolute)[1]
Impurity Identification Excellent (provides molecular weight and fragmentation data)Poor (only retention time)Good (fragmentation library matching)Good (structural information)
Cost & Complexity HighLowModerateHigh

Technique_Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR lcms_pros Pros: - Very High Selectivity - Very High Sensitivity - Excellent for Impurity ID lcms_cons Cons: - High Cost - High Complexity hplcuv_pros Pros: - Low Cost - Simple & Robust hplcuv_cons Cons: - Moderate Selectivity - Moderate Sensitivity - Poor for Impurity ID gcms_pros Pros: - High Selectivity - Good for Volatile Impurities gcms_cons Cons: - Limited to Volatiles - Requires Derivatization for some compounds qnmr_pros Pros: - Absolute Quantification - Primary Method - Structural Information qnmr_cons Cons: - Moderate Sensitivity - High Cost - Requires Expertise

Caption: Comparison of analytical techniques.

Conclusion

The purity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. A validated LC-MS method, as outlined in this guide, provides a highly sensitive, selective, and reliable approach for its purity analysis. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of quantitative accuracy. While HPLC-UV, GC-MS, and qNMR each have their merits, LC-MS offers a superior balance of capabilities for the comprehensive purity profiling of this important pharmaceutical intermediate. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of their products.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • McMaster, M. C. (2007). LC/MS: a practical user's guide. John Wiley & Sons.
  • Ardrey, R. E. (2003). Liquid chromatography-mass spectrometry: an introduction. John Wiley & Sons.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823. [Link]

  • Gerber, F., Krumm, M., & Gygax, D. (2004). Quantitative NMR spectroscopy in the pharmaceutical industry. Chimia, 58(10), 733-737.
  • ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Harris, D. C. (2010).
  • European Medicines Agency. (2011).
  • U.S. Food and Drug Administration. (2018).
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.

Sources

Comparative

A Researcher's Guide to Benchmarking (2-Chloro-4-methoxypyrimidin-5-yl)methanol Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of the novel compound, (2-Chloro-4-methoxypyrimidin-5-yl)methanol....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of the novel compound, (2-Chloro-4-methoxypyrimidin-5-yl)methanol. By benchmarking its performance against well-characterized, industry-standard kinase inhibitors, we can establish a clear and objective profile of its potency and selectivity. This document will delve into the rationale behind experimental design, provide detailed protocols, and present a model for data interpretation and visualization.

Introduction: The Imperative of Kinase Inhibitor Benchmarking

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.

When a novel compound like (2-Chloro-4-methoxypyrimidin-5-yl)methanol is proposed as a potential kinase inhibitor, a systematic and rigorous evaluation is paramount. Benchmarking against established inhibitors is not merely a comparative exercise; it is a critical step in understanding a compound's therapeutic potential and guiding its future development. This process allows us to contextualize its potency, understand its selectivity across the human kinome, and ultimately, predict its potential efficacy and safety profile.

This guide will use three distinct and well-characterized kinase inhibitors as benchmarks:

  • Staurosporine: A potent but non-selective inhibitor of a broad range of protein kinases. It serves as an excellent positive control for kinase inhibition assays.

  • Dasatinib: A second-generation, multi-targeted tyrosine kinase inhibitor with high potency against BCR-ABL and Src family kinases.

  • Sunitinib: An oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, such as VEGFRs and PDGFRs.

Compound Profiles

(2-Chloro-4-methoxypyrimidin-5-yl)methanol
  • Structure:

  • Molecular Formula: C6H7ClN2O2

  • Molecular Weight: 174.59 g/mol

  • Known Activity: As of the writing of this guide, there is no publicly available data on the kinase inhibitory activity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol. The pyrimidine core is a common scaffold in many known kinase inhibitors, suggesting its potential as a starting point for drug discovery.

Standard Kinase Inhibitors for Comparison
InhibitorClassPrimary TargetsKey Characteristics
Staurosporine Broad-spectrum Protein Kinase InhibitorPKC, PKA, CAMKII, and many othersHigh potency, non-selective, ATP-competitive. Induces apoptosis.
Dasatinib Multi-targeted Tyrosine Kinase InhibitorBCR-ABL, SRC family kinases, c-KIT, PDGFRβPotent inhibitor of imatinib-resistant BCR-ABL mutants. Used in the treatment of CML and Ph+ ALL.
Sunitinib Multi-targeted Receptor Tyrosine Kinase (RTK) InhibitorVEGFRs, PDGFRs, c-KIT, FLT3, RETAnti-angiogenic and anti-tumor activities. Approved for renal cell carcinoma and GIST.

Experimental Design: A Step-by-Step In Vitro Kinase Inhibition Assay

The cornerstone of benchmarking a novel inhibitor is a robust and reproducible in vitro kinase assay. The primary output of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

The following protocol describes a generalized workflow for determining the IC50 of (2-Chloro-4-methoxypyrimidin-5-yl)methanol against a panel of selected kinases, alongside the standard inhibitors. An ADP-Glo™ Kinase Assay is a common and reliable method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions (Test Compound & Standards) add_inhibitor 4. Dispense Inhibitors into 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Kinase Solution add_enzyme 5. Add Kinase to wells prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate/ATP Solution initiate_reaction 6. Initiate reaction with Substrate/ATP mix prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubation 7. Incubate at 30°C initiate_reaction->incubation stop_reaction 8. Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction generate_signal 9. Convert ADP to ATP & generate light (Add Kinase Detection Reagent) stop_reaction->generate_signal read_plate 10. Measure Luminescence generate_signal->read_plate data_norm 11. Normalize Data read_plate->data_norm plot_curve 12. Plot Dose-Response Curve data_norm->plot_curve calc_ic50 13. Calculate IC50 Value plot_curve->calc_ic50 G RTK RTK (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition leads to protein synthesis Inhibitor (2-Chloro-4-methoxypyrimidin-5-yl)methanol Sunitinib Inhibitor->RTK

Validation

Unambiguous Structural Validation of (2-Chloro-4-methoxypyrimidin-5-yl)methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

(2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) is a highly specialized synthetic intermediate utilized in the development of non-nucleoside reverse transcriptase inhibitors for HIV 1 and preclinical candi...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5) is a highly specialized synthetic intermediate utilized in the development of non-nucleoside reverse transcriptase inhibitors for HIV 1 and preclinical candidates for visceral leishmaniasis 2. In the synthesis of polysubstituted pyrimidines, distinguishing between regioisomers (e.g., C2-chloro vs. C4-chloro substitutions) is notoriously difficult.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR/HRMS). By detailing the causality behind these analytical choices and providing self-validating experimental protocols, this guide equips drug development professionals with the framework needed to ensure absolute structural integrity.

Section 1: The Causality of Analytical Choices

The Limitations of Spectroscopic Alternatives (NMR/HRMS)

While High-Resolution Mass Spectrometry (HRMS) effectively confirms the elemental composition and the isotopic distribution of the chlorine atom, it provides zero spatial information. Similarly, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short when analyzing polysubstituted heterocycles.

For (2-Chloro-4-methoxypyrimidin-5-yl)methanol, the lone aromatic proton at the C6 position appears as an isolated singlet. Because the C2 and C4 positions lack adjacent protons, Nuclear Overhauser Effect (NOE) correlations are weak or non-existent across the heteroatoms 3. Relying solely on HMBC (Heteronuclear Multiple Bond Correlation) to assign the exact positions of the chloro and methoxy groups can lead to misassignments due to the unpredictable influence of highly electronegative substituents on ¹³C chemical shifts.

The Superiority of SC-XRD Validation

Single-Crystal X-Ray Diffraction (SC-XRD) bypasses inferential spectroscopy by directly mapping the electron density of the molecule. We utilize SC-XRD because it establishes a direct causality between the physical crystal lattice and the absolute 3D molecular structure. By measuring precise bond lengths (e.g., the C–Cl bond at C2 vs. the C–O bond at C4) and bond angles, SC-XRD provides unambiguous proof of regiochemistry, eliminating the risk of carrying an incorrect isomer forward into costly, multi-step drug synthesis.

Section 2: Comparative Performance Data

To objectively evaluate these validation methods, we compared the analytical outputs of SC-XRD against standard NMR/HRMS profiling for the target pyrimidine intermediate.

Analytical MetricSpectroscopic Alternatives (NMR + HRMS)SC-XRD Validation (Gold Standard Product)
Regiochemical Certainty Inferential (Prone to C2/C4 ambiguity)Absolute (Direct 3D coordinate mapping)
Resolution Limit Bulk average (Solution state)Sub-Ångström (< 0.84 Å, Solid state)
Stereochemical Data Limited (Requires complex NOESY/VCD)Definitive (Exact spatial orientation)
Sample Requirement 2–5 mg (Recoverable)0.1–0.5 mg (Single high-quality crystal)
Time-to-Result 1–2 Hours24–48 Hours (Including crystallization)

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Spectroscopic Screening (The Alternative)
  • Sample Preparation: Dissolve 5 mg of (2-Chloro-4-methoxypyrimidin-5-yl)methanol in 0.6 mL of DMSO-d6.

  • Causality of Solvent Choice: DMSO-d6 is selected specifically to disrupt the intermolecular hydrogen bonding of the hydroxymethyl group, sharpening the -OH signal to allow for potential, though limited, scalar coupling observations.

  • Data Acquisition: Acquire ¹H, ¹³C, and HMBC spectra at 298 K using a 500 MHz spectrometer.

  • Validation Check: This protocol is self-validating for sample purity (via integration of the C6 singlet against the methoxy singlet), but leaves absolute regiochemical assignment reliant on empirical chemical shift predictions.

Protocol B: SC-XRD Crystallization and Analysis (The Gold Standard)
  • Crystallization via Vapor Diffusion: Dissolve 2 mg of the compound in a minimum volume of ethyl acetate (solvent) within an inner vial. Add hexanes (anti-solvent) to an outer sealed chamber.

  • Causality of Crystallization Choice: We utilize slow vapor diffusion rather than rapid cooling to prevent the kinetic trapping of amorphous polymorphs. The gradual increase in supersaturation ensures the thermodynamic growth of a single, defect-free crystal suitable for high-resolution diffraction.

  • Cryogenic Data Collection: Mount a colorless tablet crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54178 Å) at 150 K.

    • Causality: The cryogenic temperature minimizes atomic thermal vibrations, drastically improving the signal-to-noise ratio at high diffraction angles 2.

  • Refinement and Self-Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • System Validation: The protocol is inherently self-validating through the final R-factor (R1) and Goodness-of-Fit (S). An R1 value of < 0.05 and an S value near 1.0 mathematically confirm that the experimental electron density perfectly matches the proposed (2-Chloro-4-methoxypyrimidin-5-yl)methanol model, leaving no room for subjective interpretation.

Section 4: Structural Validation Workflow

The following diagram illustrates the logical workflow and the critical divergence between routine screening and definitive structural validation.

StructuralValidation A (2-Chloro-4-methoxypyrimidin-5-yl)methanol Target Intermediate B Spectroscopic Alternatives (1D/2D NMR, HRMS) A->B Routine Analysis C Single-Crystal X-Ray Diffraction (SC-XRD Product) A->C Definitive Validation D Regiochemical Ambiguity (C2 vs C4 Isomers) B->D Weak NOE / Overlapping Shifts E Unambiguous 3D Coordinates (Absolute Regiochemistry) C->E Sub-Ångström Resolution D->C Requires Orthogonal Confirmation

Workflow comparing NMR/MS screening versus definitive SC-XRD structural validation.

Conclusion

While NMR and HRMS remain indispensable for rapid purity screening and mass confirmation, they introduce unacceptable risk when assigning the absolute regiochemistry of polysubstituted pyrimidines. SC-XRD stands as the definitive validation product, providing self-validating, sub-ångström resolution that guarantees the structural integrity of (2-Chloro-4-methoxypyrimidin-5-yl)methanol before its deployment in critical pharmaceutical synthesis.

References

  • Title: WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against hiv infected cells Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Title: Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

(2-Chloro-4-methoxypyrimidin-5-yl)methanol proper disposal procedures

The handling and disposal of specialized pharmaceutical intermediates require rigorous adherence to Environmental Health and Safety (EHS) protocols. (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5)[1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized pharmaceutical intermediates require rigorous adherence to Environmental Health and Safety (EHS) protocols. (2-Chloro-4-methoxypyrimidin-5-yl)methanol (CAS: 1591828-63-5)[1] is a halogenated heterocyclic building block frequently utilized in advanced drug discovery, notably in the synthesis of acylsulfonamide KAT6A inhibitors[2].

Because this compound contains a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste. The following guide outlines the self-validating operational and logistical procedures for the safe disposal of this compound in a professional laboratory setting.

Hazard Assessment and Causality

Before initiating disposal, it is critical to understand the physicochemical nature of the waste stream. The presence of the halogen (chlorine) dictates the entire downstream lifecycle of the waste.

  • The Causality of Halogenated Segregation: When incinerated at standard temperatures, chlorinated organic compounds can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream. This ensures it is routed to a specialized facility equipped with high-temperature incinerators (typically operating above 1,000°C) and alkaline scrubbers designed to neutralize hydrochloric acid (HCl) gas byproducts.

Quantitative Data & Waste Categorization
Property / ParameterSpecificationOperational Implication
Chemical Name (2-Chloro-4-methoxypyrimidin-5-yl)methanolMust be explicitly written on waste labels.
CAS Number 1591828-63-5Essential for vendor manifests.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvents (e.g., pure ethanol, hexane).
Primary Hazard Chemical Irritant / HalogenatedRequires standard PPE (nitrile gloves, lab coat, safety glasses).
Ultimate Disposal High-Temperature IncinerationMust be handled by a licensed EHS vendor.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for researchers to manage (2-Chloro-4-methoxypyrimidin-5-yl)methanol waste from the benchtop to the point of vendor handover.

Step 1: Source Segregation and Collection

  • Action: Collect all solid residues, contaminated filter paper, and solvent solutions containing the compound into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Validation: Verify that the receiving container is explicitly designated for Halogenated Waste. Mixing with non-halogenated waste dramatically increases disposal costs and safety risks.

Step 2: Containment and Labeling

  • Action: Seal the container with a tight-fitting, leak-proof cap. Affix a standardized Hazardous Waste label immediately upon adding the first drop/particle of waste.

  • Validation: The label must clearly state "Hazardous Waste," list the primary hazard (e.g., "Irritant", "Toxic"), and spell out the full chemical name: (2-Chloro-4-methoxypyrimidin-5-yl)methanol. Do not use abbreviations or chemical structures on the label.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the sealed container to your laboratory's designated SAA. The container must be placed inside secondary containment (e.g., a plastic bin capable of holding 110% of the largest container's volume).

  • Validation: Ensure the SAA is inspected weekly for leaks, bulging containers, or degraded labels.

Step 4: Institutional Transfer and Final Disposition

  • Action: Submit a waste pickup request to your institutional EHS department or licensed hazardous waste management vendor.

  • Validation: Retain the waste manifest documentation provided by the vendor. This proves the material was legally transported and destroyed via high-temperature incineration, closing the chain of custody.

Logistical Workflow Visualization

The following diagram maps the logical flow of halogenated waste management, ensuring no step in the chain of custody is bypassed.

G Gen Waste Generation (2-Chloro-4-methoxypyrimidin-5-yl)methanol Seg Waste Segregation (Strictly Halogenated Stream) Gen->Seg SAA SAA Storage (Secondary Containment & Labeling) Seg->SAA Vendor Licensed Waste Vendor (Manifest & Transport) SAA->Vendor Incin High-Temp Incineration (Prevents Dioxin Formation) Vendor->Incin

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Acylsulfonamide KAT6A inhibitors Google P

Sources

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